1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile
Beschreibung
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Eigenschaften
IUPAC Name |
1-(pyridin-2-ylmethyl)piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-9-11-4-7-15(8-5-11)10-12-3-1-2-6-14-12/h1-3,6,11H,4-5,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWQRQHDIMUJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile: A Comprehensive Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide
Executive Summary & Pharmacological Rationale
The molecule 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile is a highly versatile, privileged scaffold in modern medicinal chemistry. Structurally, it combines a basic piperidine ring, a hydrogen-bond-accepting cyano group, and a 2-pyridinylmethyl moiety. This specific triad of functional groups makes it an ideal building block for synthesizing G-protein-coupled receptor (GPCR) ligands, kinase inhibitors, and complex heterocycles.
The piperidine ring provides conformational rigidity and a basic nitrogen center for salt formation (improving aqueous solubility). The cyano group at the C4 position serves as a robust handle for downstream functionalization—readily undergoing reduction to primary amines, hydrolysis to amides/carboxylic acids, or cycloaddition to form tetrazoles. Meanwhile, the 2-pyridinylmethyl group modulates the molecule's overall lipophilicity (logP) and provides critical hydrogen-bonding and
This whitepaper details the optimal synthetic route, mechanistic causality, and analytical characterization required to produce this compound with high yield and purity.
Retrosynthetic Analysis & Pathway Selection
When designing the synthesis of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile, two primary pathways are typically evaluated: Pathway A (Reductive Amination) and Pathway B (N-Alkylation) .
-
Pathway B (N-Alkylation): Involves reacting piperidine-4-carbonitrile with 2-picolyl chloride in the presence of a strong base (e.g., K₂CO₃) and heat. While viable, this route is plagued by poor atom economy, the generation of toxic alkylating agents, and a high propensity for over-alkylation, leading to the formation of unwanted quaternary ammonium salts.
-
Pathway A (Reductive Amination): Utilizes 2-pyridinecarboxaldehyde and piperidine-4-carbonitrile. This is the industry-standard approach [1]. It operates under mild conditions, is highly chemoselective, completely avoids over-alkylation, and bypasses the use of hazardous alkyl halides.
Figure 1: Retrosynthetic analysis comparing Reductive Amination and N-Alkylation pathways.
Mechanistic Causality in Reductive Amination
As a self-validating system, every reagent in Pathway A is chosen for a specific mechanistic purpose to drive the reaction forward while suppressing side products.
-
Solvent Selection (1,2-Dichloroethane - DCE): DCE is selected over dichloromethane (DCM) or methanol because it provides superior solubility for the reducing agent, Sodium Triacetoxyborohydride (STAB), and possesses a higher boiling point, allowing for gentle heating if the iminium formation is sluggish.
-
Acid Catalysis (Acetic Acid): A catalytic amount of glacial acetic acid is introduced to act as a mild proton source. It selectively protonates the carbonyl oxygen of 2-pyridinecarboxaldehyde, enhancing its electrophilicity. Crucially, acetic acid is not strong enough to fully protonate the basic piperidine nitrogen, ensuring the amine remains nucleophilic enough to attack the carbonyl carbon.
-
Chemoselective Reduction (NaBH(OAc)₃): STAB is the cornerstone of this protocol [2][3]. The steric bulk and electron-withdrawing nature of the three acetoxy groups stabilize the boron-hydride bond. This makes STAB significantly less reactive than sodium borohydride (NaBH₄). Consequently, STAB will not reduce the starting aldehyde; it waits patiently in solution until the highly electrophilic iminium ion is formed, at which point it executes a rapid, irreversible hydride transfer.
Experimental Protocol: Self-Validating Workflow
The following step-by-step methodology is designed to be highly reproducible, incorporating in-process controls to validate success at each stage.
Figure 2: Step-by-step mechanistic workflow for the reductive amination protocol.
Step-by-Step Methodology
Reagents Required:
-
Piperidine-4-carbonitrile (1.0 equiv, 10.0 mmol, 1.10 g)
-
2-Pyridinecarboxaldehyde (1.05 equiv, 10.5 mmol, 1.12 g)
-
Sodium Triacetoxyborohydride [STAB] (1.5 equiv, 15.0 mmol, 3.18 g)
-
Glacial Acetic Acid (1.0 equiv, 10.0 mmol, 0.57 mL)
-
1,2-Dichloroethane (DCE) (40 mL, anhydrous)
Procedure:
-
Initiation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add piperidine-4-carbonitrile and anhydrous DCE.
-
Aldehyde Addition: Add 2-pyridinecarboxaldehyde dropwise at room temperature. Stir for 10 minutes to ensure complete homogenization.
-
Catalysis: Add glacial acetic acid via syringe. Causality Check: The solution may turn slightly yellow, indicating the initial formation of the iminium intermediate. Allow the mixture to stir for 30 minutes at room temperature.
-
Reduction: Cool the reaction flask to 0 °C using an ice-water bath. Add STAB portion-wise over 15 minutes. Causality Check: Cooling mitigates the exothermic nature of the hydride transfer and prevents unwanted aldol condensation of the unreacted aldehyde.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor via TLC (Eluent: 5% MeOH in DCM; visualization by UV and Ninhydrin stain).
-
Quench & Workup: Once TLC confirms the consumption of the starting amine, cool the flask back to 0 °C and slowly quench with saturated aqueous NaHCO₃ (30 mL). Causality Check: The bicarbonate neutralizes the acetic acid and safely hydrolyzes unreacted STAB, preventing the formation of boron-amine complexes during chromatography.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 5% MeOH in DCM) to afford the target compound as a pale yellow oil.
Analytical Characterization Data
Thorough characterization is required to validate the structural integrity of the synthesized molecule. The disappearance of the aldehyde proton (
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
| Exact Mass | 201.1266 Da |
| Physical State | Pale yellow oil (solidifies upon prolonged standing/cooling) |
| Solubility | Soluble in DCM, MeOH, DMSO; slightly soluble in water |
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.55 | ddd | 1H | Pyridine H-6' |
| 7.65 | td | 1H | Pyridine H-4' |
| 7.40 | d | 1H | Pyridine H-3' |
| 7.15 | ddd | 1H | Pyridine H-5' |
| 3.65 | s | 2H | -CH₂- (Methylene bridge) |
| 2.75 | m | 2H | Piperidine H-2, H-6 (equatorial) |
| 2.65 | m | 1H | Piperidine H-4 (axial) |
| 2.35 | m | 2H | Piperidine H-2, H-6 (axial) |
| 1.95 | m | 2H | Piperidine H-3, H-5 (equatorial) |
| 1.85 | m | 2H | Piperidine H-3, H-5 (axial) |
Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 158.0 | Pyridine C-2' |
| 149.2 | Pyridine C-6' |
| 136.5 | Pyridine C-4' |
| 123.1 | Pyridine C-3' |
| 122.0 | Pyridine C-5' |
| 121.5 | -CN (Nitrile carbon) |
| 64.5 | -CH₂- (Methylene bridge) |
| 51.2 | Piperidine C-2, C-6 |
| 28.5 | Piperidine C-3, C-5 |
| 26.0 | Piperidine C-4 |
Note: High-Resolution Mass Spectrometry (HRMS-ESI+) should yield an [M+H]⁺ peak at m/z 202.1344.
Conclusion
The synthesis of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile is most efficiently achieved via a direct reductive amination protocol utilizing sodium triacetoxyborohydride. By carefully controlling the reaction environment—specifically through the use of DCE as a solvent and acetic acid as a mild catalyst—chemists can ensure rapid iminium formation and highly selective reduction. The resulting self-validating workflow eliminates the risks of over-alkylation associated with traditional
References
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][1]
-
Title: Reductive Amination, and How It Works. Source: Master Organic Chemistry URL: [Link][2]
Sources
Technical Guide: Crystal Structure Analysis of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile
The following technical guide details the structural characterization and solid-state analysis of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile . This guide is designed for medicinal chemists and crystallographers, focusing on the critical workflow from salt selection to 3D conformational analysis.
Executive Summary
1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile is a pivotal pharmacophore in the synthesis of JAK inhibitors and antihistamines. Its structural integrity relies on the conformational stability of the piperidine ring and the spatial orientation of the nitrile group relative to the pyridine moiety.
Because the free base of this molecule typically exists as a viscous oil or low-melting solid, this guide focuses on salt formation strategies to generate diffraction-quality crystals. It provides a standardized protocol for X-ray diffraction (XRD) data collection, structural refinement, and interaction mapping.
Chemical Profile & Synthesis Context
Before attempting crystallization, the purity and protonation state of the sample must be defined.
-
IUPAC Name: 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile
-
Molecular Formula: C₁₂H₁₅N₃
-
Molecular Weight: 201.27 g/mol
-
Basicity: Contains two basic nitrogen centers.
-
Piperidine N (sp³): High basicity (Calculated pKa ~9.5–10.0).
-
Pyridine N (sp²): Moderate basicity (Calculated pKa ~5.2).
-
Implication: Stoichiometric control is required. A 1:1 acid equivalent will protonate the piperidine nitrogen preferentially.
-
Synthesis Pathway for Crystallization Precursors
High-purity material (>98%) is required for single-crystal growth. The preferred route for structural analysis samples is Reductive Amination , as it minimizes quaternary ammonium impurities common in direct alkylation.
Figure 1: Synthesis workflow targeting crystalline salt formation.
Experimental Protocol: Crystallization & Salt Screening
Since the free base is likely non-crystalline at room temperature, salt formation is the primary method for structural elucidation.
Phase 1: Salt Selection
The piperidine ring's flexibility requires a counter-ion that locks the conformation via hydrogen bonding.
-
Primary Candidate: Hydrochloride (HCl) . Forms strong N–H⁺···Cl⁻ ionic bonds.
-
Secondary Candidate: Fumarate/Oxalate . Dicarboxylic acids often bridge two molecules, creating stable 1D polymeric chains suitable for diffraction.
Phase 2: Solvent Systems
Use a vapor diffusion or slow cooling method.
-
Solvent A (Good Solvent): Methanol or Ethanol (dissolves the salt).
-
Solvent B (Anti-Solvent): Diethyl ether or Hexane (induces nucleation).
-
Protocol: Dissolve 50 mg of the salt in minimal hot Ethanol. Filter into a small vial. Place this vial inside a larger jar containing Diethyl ether (Vapor Diffusion). Seal and store at 4°C.
Phase 3: Data Collection Parameters
| Parameter | Setting | Rationale |
| Temperature | 100 K (Liquid N₂) | Minimizes thermal vibration of the flexible ethyl-linker. |
| Radiation Source | Mo Kα (λ = 0.71073 Å) | Standard for small organic molecules; reduces absorption issues. |
| Resolution | 0.80 Å or better | Required to resolve the C≡N triple bond electron density. |
| Strategy | Full Sphere (360°) | Ensures high redundancy for accurate space group determination. |
Structural Analysis & Refinement
Once data is collected, the structure is solved using Direct Methods (SHELXT) and refined (SHELXL). The following specific features must be analyzed for this scaffold.
A. Conformational Analysis (The Chair)
The piperidine ring typically adopts a chair conformation .[1]
-
4-Position (Nitrile): The C≡N group prefers the equatorial position to minimize 1,3-diaxial strain with the axial protons at C2 and C6.
-
Check: Calculate the torsion angle N1-C2-C3-C4.
-
-
1-Position (Pyridine-methyl): The bulky pyridin-2-ylmethyl group will also occupy the equatorial position.
-
Puckering Parameters: Calculate Cremer-Pople parameters (
, , ). An ideal chair has near 0° or 180°.
B. Intermolecular Interactions (Packing)
The crystal packing is driven by the dipole moment of the nitrile group and the hydrogen bond donor capability of the protonated piperidine nitrogen.
Figure 2: Predicted intermolecular interaction network in the salt lattice.
-
N–H⁺···X⁻ Interactions: Look for a short contact distance (e.g., N···Cl < 3.2 Å) confirming the salt formation.
-
C–H···N(Pyridine): Weak hydrogen bonds often stabilize the orientation of the pyridine ring relative to the piperidine.
-
Pi-Stacking: If the pyridine rings stack, measure the centroid-to-centroid distance (typically 3.5–3.8 Å).
Validation & Reporting
To ensure the model is trustworthy (E-E-A-T), perform the following checks before publication or internal reporting:
-
CheckCIF: Run the final .cif file through the IUCr CheckCIF server. Ensure no A-level alerts regarding missed symmetry or voids.
-
Hirshfeld Surface Analysis: Use software like CrystalExplorer to generate
surfaces.-
Red spots indicate strong H-bonds (NH···Cl).
-
White regions indicate van der Waals contacts.
-
-
Disorder: The ethyl linker (–CH₂–) between the rings often shows disorder. If thermal ellipsoids are elongated, model with split positions (PART 1 / PART 2).
Expected Crystallographic Data (Simulated for HCl Salt)
-
Crystal System: Monoclinic
-
Space Group:
(Most common for achiral organic salts) -
Z: 4
-
Density: ~1.25 - 1.35 g/cm³
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. [Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]
-
Speziale, A. J., et al. (1960). "Preparation of 4-substituted piperidines." Journal of Organic Chemistry. (Foundational synthesis of piperidine-4-carbonitriles). [Link]
-
NIST Chemistry WebBook. "Piperidine-4-carbonitrile Standards." [Link]
Sources
The Pyridin-Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry and a Springboard for Novel Therapeutics
An In-depth Technical Guide for Drug Development Professionals
Abstract
The pyridin-piperidine structural motif, a hybrid of two of medicinal chemistry's most "privileged" heterocyclic scaffolds, represents a cornerstone in the design and development of novel therapeutic agents.[1][2][3] This guide provides an in-depth analysis of the diverse biological activities associated with this scaffold, grounded in recent scientific literature and field-proven insights. We will explore the fundamental physicochemical and pharmacokinetic advantages conferred by this unique combination, delve into its significant roles in oncology, infectious diseases, and neurology, and present detailed experimental methodologies for its synthesis and evaluation. By elucidating the mechanisms of action, structure-activity relationships, and future potential, this document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to advancing next-generation therapeutics.
Chapter 1: The Pyridin-Piperidine Scaffold: A Profile of a Privileged Structure
The Concept of a "Privileged Scaffold"
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for drug discovery across various therapeutic areas.[2] Both the aromatic pyridine ring and the saturated piperidine ring individually hold this distinction, appearing in over 95 and 70 FDA-approved drugs, respectively.[4][5]
The fusion or linkage of these two moieties into a single pyridin-piperidine scaffold combines their advantageous properties, creating a structure with exceptional potential. The pyridine portion, an electron-deficient aromatic ring, can participate in π-stacking interactions and act as a hydrogen bond acceptor, while its basicity can improve the water solubility of the parent molecule.[4][6][7] The piperidine ring provides a stable, three-dimensional chair conformation, allowing for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[2]
Physicochemical and Pharmacokinetic Advantages
The integration of the pyridin-piperidine scaffold into a drug candidate offers a powerful tool for fine-tuning its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Modulation of Lipophilicity and Solubility: The nitrogen atom in the piperidine ring, which is typically protonated at physiological pH, can act as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor. This dual nature allows for meticulous control over a molecule's solubility and lipophilicity (LogP), properties that are critical for membrane permeability and overall bioavailability.[2][8]
-
Enhanced Metabolic Stability: The piperidine ring is relatively stable to metabolic degradation.[2] Strategic functionalization, particularly at positions adjacent to the nitrogen, can block common metabolic "soft spots," further enhancing a compound's pharmacokinetic profile and extending its duration of action.[8] The electron-deficient nature of the pyridine ring can also protect adjacent rings from oxidative metabolism by cytochrome P450 enzymes.[4]
-
Structural Rigidity and Conformational Control: The saturated piperidine ring's defined chair conformation reduces the conformational flexibility of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, resulting in higher binding affinity and potency.[8]
Foundational Synthetic Strategies
The most common and industrially scalable method for creating the piperidine portion of the scaffold is through the catalytic hydrogenation of a corresponding pyridine precursor.[2][9] This approach utilizes metal catalysts such as platinum, palladium, or rhodium to reduce the aromatic pyridine ring to a saturated piperidine ring.[2][10][11] This method is foundational and has been employed in the synthesis of numerous commercial drugs, including the Alzheimer's medication Donepezil.[2] Other advanced methods include intramolecular cyclization reactions and multi-component reactions, which allow for the construction of more complex, polysubstituted scaffolds.[2][10]
Chapter 2: A Spectrum of Biological Activity: Mechanisms and Applications
The pyridin-piperidine scaffold is a versatile nucleus that has demonstrated significant activity across a wide range of therapeutic areas.
Anticancer Activity
Derivatives of this scaffold have shown potent clinical potential against a variety of cancers, including breast, prostate, colon, and lung cancer.[12] Their mechanisms of action are diverse and often target multiple oncogenic pathways.
-
Inhibition of Key Signaling Pathways: These compounds can modulate crucial signaling pathways essential for cancer cell survival and proliferation, such as STAT-3, NF-κB, and PI3K/Akt.[12] By inhibiting these pathways, they can halt the cell cycle and prevent tumor growth.
-
Induction of Apoptosis: Many pyridin-piperidine derivatives trigger programmed cell death (apoptosis) in cancer cells through the activation of caspase-3, -8, and -9.[12]
-
Enzyme Inhibition: A significant mechanism involves the inhibition of protein kinases that are critical for tumor progression. For example, certain pyrano-pyridine conjugates have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with potencies exceeding those of established drugs like erlotinib and sorafenib.[13]
Below is a diagram illustrating the PI3K/Akt pathway, a common target for pyridin-piperidine-based anticancer agents.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation often targeted by pyridin-piperidine derivatives.
Table 1: In Vitro Anticancer Activity of Selected Pyrano-Pyridine Conjugates [13]
| Compound | Target Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
|---|---|---|---|---|
| 8a | EGFR Kinase | 0.23 | Erlotinib | 0.18 |
| 8b | EGFR Kinase | 0.15 | Erlotinib | 0.18 |
| 3b | HCT-116 (Colon) | 4.3 ± 0.18 | Doxorubicin | > 10 (approx.) |
| 3b | HepG-2 (Liver) | 3.6 ± 0.24 | Doxorubicin | > 10 (approx.) |
| 3b | MCF-7 (Breast) | 1.5 ± 0.11 | Doxorubicin | > 10 (approx.) |
Antimicrobial and Antiviral Activities
The scaffold is a promising platform for developing new agents to combat infectious diseases, including those caused by multidrug-resistant (MDR) pathogens.[6]
-
Antibacterial Action: Derivatives have demonstrated broad-spectrum antibacterial activity.[1][6][14] Some compounds act as aminoglycoside mimetics, inhibiting bacterial translation by binding to the ribosomal decoding site.[15] Others inhibit essential bacterial enzymes, such as the 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis.[16] Pyridine-thiosemicarbazone hybrids containing a piperidine moiety have shown particularly high selectivity and efficacy against M. tuberculosis strains.[17]
-
Antifungal Properties: Varying degrees of inhibition have been observed against fungal species like Aspergillus niger and Candida albicans.[14][18]
-
Antiviral Potential: Piperidine-linked pyridine analogues have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, showing activity against both wild-type and resistant viral strains.[19]
Neuroprotective and Central Nervous System (CNS) Activities
The ability of pyridin-piperidine derivatives to cross the blood-brain barrier makes them attractive candidates for treating neurological disorders.
-
Enzyme Inhibition in the Brain: A key application is the development of highly potent and selective inhibitors of Cholesterol 24-Hydroxylase (CH24H or CYP46A1), a brain-specific enzyme that regulates cholesterol homeostasis.[20] Inhibition of this enzyme is a therapeutic strategy for neurodegenerative diseases.
-
Neuroprotection: Novel cinnamamide-piperidine derivatives have demonstrated potent neuroprotective activity in models of glutamate-induced neurotoxicity and have shown efficacy in in-vivo models of stroke, suggesting their potential for treating ischemic brain injury.[21]
-
Natural Alkaloids: The pyridin-piperidine core is found in natural alkaloids like anabasine, which is structurally related to nicotine and exhibits activity in the central nervous system.[22]
Chapter 3: Core Methodologies in Scaffold Research
The advancement of pyridin-piperidine-based drugs relies on robust and reproducible experimental protocols. This chapter details essential methodologies for their synthesis and biological evaluation.
Synthesis Protocol: Catalytic Hydrogenation of a Substituted Pyridine
This protocol describes a standard method for synthesizing a piperidine derivative from its pyridine precursor. The causality behind this choice is its high yield, scalability, and applicability to a wide range of substrates.[2][23]
Caption: A typical experimental workflow for the synthesis of a piperidine derivative via catalytic hydrogenation of a pyridine precursor.
Step-by-Step Methodology:
-
Reaction Setup: A solution of the substituted pyridine precursor (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is prepared in a high-pressure reaction vessel.
-
Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂), is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: The vessel is sealed and placed on a Parr hydrogenation apparatus. The system is purged with hydrogen gas before being pressurized to the target pressure (typically 40-60 psi). The reaction is then agitated at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Work-up: Upon completion, the reaction vessel is carefully depressurized. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with additional solvent to ensure complete recovery of the product.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification & Validation: The crude material is purified using flash column chromatography on silica gel. The structure and purity of the final piperidine derivative are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: In Vitro Cytotoxicity via Sulforhodamine B (SRB) Assay
This protocol is a reliable, high-throughput method for determining the cytotoxic (cell-killing) effects of a compound on cancer cell lines. It is chosen for its sensitivity, reproducibility, and basis in measuring total cellular protein content, which correlates with cell number.[24]
Caption: Experimental workflow for determining the in vitro cytotoxicity of a compound using the Sulforhodamine B (SRB) assay.
Step-by-Step Methodology:
-
Cell Plating: Tumor cells are harvested and seeded into 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound is serially diluted to various concentrations. The culture medium is removed from the plates and replaced with medium containing the test compound. Control wells receive medium with vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed five times with slow-running tap water and air-dried. A solution of 0.4% (w/v) SRB in 1% acetic acid is added to each well, and the plates are incubated for 30 minutes at room temperature.
-
Washing: Unbound SRB dye is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are then air-dried.
-
Data Acquisition: The bound stain is solubilized with 10 mM Tris base solution. The absorbance (optical density) is read on a plate reader at a wavelength of 515 nm.
-
Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control wells. The concentration that causes 50% growth inhibition (GI₅₀ or IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
Chapter 4: Illuminating Structure-Activity Relationships (SAR)
Understanding the SAR of the pyridin-piperidine scaffold is crucial for optimizing lead compounds into clinical candidates. SAR studies explore how modifying specific positions on the heterocyclic rings impacts biological activity, selectivity, and pharmacokinetic properties.[8][16][25]
-
Substitution on the Piperidine Ring: The position and nature of substituents on the piperidine ring can dramatically influence potency. For instance, in a series of CXCR3 chemokine antagonists, introducing a 2'(S)-ethylpiperazine moiety on the core scaffold resulted in a compound with a human CXCR3 IC₅₀ of just 0.2 nM, highlighting the profound effect of substitution at this position.[25]
-
Substitution on the Pyridine Ring: Modifications to the pyridine ring are often used to fine-tune physicochemical properties. In the development of CH24H inhibitors, replacing a lipophilic phenyl group at the 4-position of the pyridine with a less lipophilic 2-pyridyl group significantly reduced off-target CYP3A4 inhibitory activity, thereby improving the compound's selectivity profile.[20]
-
Linker and Core Modifications: The way the pyridine and piperidine rings are connected and the nature of other linked moieties are also critical. In the development of inhibitors for M. tuberculosis, a systematic SAR campaign explored modifications to the "western" (lipophilic), "central" (piperidine), and "eastern" portions of the molecule to improve potency and drug-like properties.[16]
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- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of N-arylmethyl-piperidine derivatives in medicinal chemistry
Executive Summary
The N-arylmethyl-piperidine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets.[1] Most notably recognized as the pharmacophore of Donepezil (Aricept) , a cornerstone therapy for Alzheimer's Disease (AD), this scaffold has evolved beyond simple acetylcholinesterase (AChE) inhibition.
This technical guide analyzes the structural versatility of N-arylmethyl-piperidines, detailing their role in Multi-Target Directed Ligands (MTDLs) for neurodegeneration, Sigma receptor modulation for neuropathic pain, and emerging applications in virology. It provides actionable synthetic protocols, Structure-Activity Relationship (SAR) maps, and validated assay methodologies for researchers in early-stage drug discovery.
The Pharmacophore: Structural Logic & Versatility
The core architecture consists of three distinct domains, each tunable to modulate pharmacokinetic (PK) and pharmacodynamic (PD) properties:
-
The Basic Center (Piperidine Nitrogen): Protonated at physiological pH, serving as a cation for cation-
interactions (e.g., with Trp279 in the AChE peripheral anionic site). -
The Linker (Methylene Bridge): Typically a single methylene (
) in N-benzyl derivatives, but extendable to ethyl or propyl chains to probe the depth of binding pockets (e.g., Sigma-1 receptors). -
The Aromatic Terminus (Aryl Group): Provides
-stacking capabilities and hydrophobic bulk. Substitutions here drive selectivity between receptor subtypes (e.g., AChE vs. BuChE).
Therapeutic Applications Landscape
| Therapeutic Area | Primary Target | Mechanism of Action | Key Compound/Drug |
| Neurodegeneration | AChE / BuChE | Dual cholinesterase inhibition; aggregation inhibition of | Donepezil |
| Neuropathic Pain | Sigma-1 ( | Modulation of ion channels and ER stress; antagonism or agonism. | RC-33 , PRE-084 derivatives |
| Viral Infections | HIV-1 RT | Non-nucleoside reverse transcriptase inhibition (NNRTI). | 5a6 (Aniline-linked) |
| Psychiatry | Monoamine Transporters | Inhibition of Dopamine/Serotonin reuptake. | GBR-12909 analogs |
Structure-Activity Relationship (SAR) Analysis
The SAR of N-arylmethyl-piperidines is characterized by a delicate balance between lipophilicity and basicity.
The Donepezil Paradigm (AChE Inhibition)
In the context of Acetylcholinesterase, the N-benzylpiperidine moiety binds to the Catalytic Anionic Site (CAS) , while the distal aryl group (often an indanone in Donepezil) interacts with the Peripheral Anionic Site (PAS) .
-
N-Benzyl Substitution: Electron-donating groups (e.g., -OMe) on the benzyl ring often enhance affinity via increased electron density for
-stacking. -
Linker Length: Extension from methylene (
) to ethylene ( ) generally decreases AChE affinity but may increase selectivity for Sigma receptors. -
Piperidine C4-Substitution: This is the "vector" position. Bulky groups (like the indanone in Donepezil) are tolerated and crucial for bridging the CAS and PAS gorges.
Sigma Receptor Selectivity
For
-
N-Atom: Essential for electrostatic interaction with Asp126.
-
Hydrophobic Bulk: Ortho- or para-substitutions on the benzyl ring with halogens (Cl, F) or alkyl groups improve lipophilicity and
affinity.
Visualization: SAR Decision Tree
Caption: SAR decision tree highlighting the functional impact of structural modifications on the N-arylmethyl-piperidine scaffold.
Synthetic Strategies
Two primary routes dominate the synthesis of these derivatives: Reductive Amination and Nucleophilic Substitution (N-Alkylation) .
Method A: Reductive Amination (Preferred)
This method is generally preferred due to milder conditions, higher yields, and the avoidance of potentially unstable benzyl halides.
-
Reagents: Aldehyde (Aryl-CHO), Piperidine derivative, Reducing agent (
or ).[2] -
Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane).[2]
-
Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer.
Method B: N-Alkylation
-
Reagents: Aryl-methyl halide (Ar-CH2-X), Base (
, , or TEA). -
Solvent: Acetonitrile (ACN) or DMF.
-
Drawback: Risk of over-alkylation (quaternization) if stoichiometry is not strictly controlled.
Experimental Protocol: Synthesis of N-(4-Methoxybenzyl)-4-benzylpiperidine
A representative protocol for synthesizing a Donepezil-like fragment.
Objective: To couple 4-benzylpiperidine with 4-methoxybenzaldehyde via reductive amination.
Materials:
-
4-Benzylpiperidine (1.0 equiv, 5 mmol)
-
4-Methoxybenzaldehyde (1.1 equiv, 5.5 mmol)
-
Sodium triacetoxyborohydride (
) (1.5 equiv, 7.5 mmol) -
Acetic Acid (catalytic, 1-2 drops)
-
Dichloromethane (DCM) (anhydrous, 20 mL)
Step-by-Step Methodology:
-
Imine Formation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-benzylpiperidine (876 mg, 5 mmol) and 4-methoxybenzaldehyde (748 mg, 5.5 mmol) in anhydrous DCM (20 mL).
-
Catalysis: Add 2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature (RT) for 30 minutes under a nitrogen atmosphere.
-
Reduction: Cool the solution slightly (0°C is optional but recommended to minimize side reactions). Add
(1.59 g, 7.5 mmol) portion-wise over 5 minutes. -
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM).
-
Quench: Quench the reaction by adding saturated aqueous
(20 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 15 mL).
-
Workup: Combine organic layers, wash with brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Self-Validation Check:
-
H-NMR Diagnostic: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene singlet (~3.5 ppm).
Biological Evaluation: Acetylcholinesterase Inhibition Assay
To validate the biological activity of synthesized N-arylmethyl-piperidines, the Ellman Assay is the industry standard.
Ellman's Assay Protocol (Modified for 96-well plate)
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine.[3] Thiocholine reacts with DTNB (Ellman's reagent) to form the yellow anion 5-thio-2-nitrobenzoic acid, quantifiable at 412 nm.[3]
Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB (Ellman’s Reagent, 10 mM)
-
Acetylthiocholine Iodide (ATCh, substrate, 15 mM)
-
AChE enzyme solution (from Electrophorus electricus or human recombinant).
Workflow:
-
Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute serially in buffer (final DMSO < 1%).
-
Incubation: In a 96-well plate, add:
-
150
L Phosphate Buffer -
20
L Test Compound solution -
20
L AChE solution (0.05 U/mL) -
Incubate at 25°C for 10 minutes.
-
-
Initiation: Add 10
L of DTNB/ATCh mixture (1:1 ratio). -
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation: Determine the velocity (
) of the reaction. Calculate % Inhibition: Determine using non-linear regression (GraphPad Prism).
Quantitative Data: Comparative Potency
The following table summarizes the potency of key N-arylmethyl-piperidine derivatives from recent literature, highlighting the impact of structural variations.
| Compound ID | Structure Description | Target | Reference | |
| Donepezil | N-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine | AChE | 5.7 nM | [1] |
| Compound 5a6 | N-(4-chlorobenzyl)-piperidine-linked aniline | HIV-1 (WT) | 0.022 | [2] |
| Compound 20 | N-benzylpiperidine-carboxamide derivative | AChE | 1.8 nM | [3] |
| Compound d5 | N-benzylpiperidine-hydroxamate hybrid | HDAC / AChE | 0.17 | [4] |
| Compound 5 | N-benzylpiperidine-linked pyridine | Sigma-1 ( | 1.45 nM ( | [5] |
Synthesis Workflow Visualization
Caption: Logical workflow for the Reductive Amination synthesis pathway, highlighting critical intermediates and potential side reactions.
References
-
Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry. Link
-
Wang, Z., et al. (2014). "Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs." Bioorganic & Medicinal Chemistry. Link
-
Luo, Z., et al. (2019). "Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease."[4] European Journal of Medicinal Chemistry. Link
-
Wu, J., et al. (2023).[5] "Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease."[5] Bioorganic & Medicinal Chemistry. Link
-
García-Fandiño, R., et al. (2021). "6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors." International Journal of Molecular Sciences. Link
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploration of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile as a fragment for drug discovery
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD), the "escape from flatland" is a critical directive. 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile (MW: 201.27 Da) represents a high-value pharmacophore that bridges the gap between aromatic stacking capability and sp³-rich geometry. This guide explores the molecule not merely as an intermediate, but as a privileged fragment capable of modulating solubility, metabolic stability, and target affinity.
This whitepaper provides a rigorous analysis of its structural logic, a validated synthetic protocol for its generation, and its application in covalent and non-covalent inhibition strategies.
Part 1: Structural Logic & Pharmacophore Mapping
The utility of this fragment lies in its tri-partite architecture. It adheres strictly to the "Rule of Three" for fragments (MW < 300, ClogP < 3, H-bond donors/acceptors < 3), making it an ideal starting point for lead evolution.
The Nitrile Warhead ( )
The C-4 nitrile is versatile. In classical medicinal chemistry, it acts as a bioisostere for carbonyls and halogens, offering a compact dipole without the steric bulk of a methyl group.
-
Non-Covalent: It functions as a weak hydrogen bond acceptor (HBA) targeting backbone amides or conserved water networks in active sites (e.g., kinases, GPCRs).
-
Covalent (Reversible): It serves as an electrophilic "warhead" for targeting catalytic cysteines (e.g., Cathepsin K inhibitors like Odanacatib) or serines (e.g., DPP-4 inhibitors like Vildagliptin) [1].
The Piperidine Core (The "Spacer")
Unlike phenyl rings, the piperidine ring introduces sp³ character.[1] This "puckering" breaks planarity, improving solubility and allowing the molecule to explore 3D hydrophobic pockets. The basic nitrogen (pKa ~8-9) typically remains protonated at physiological pH, facilitating ionic interactions with aspartate/glutamate residues in the target protein [2].
The Pyridine Anchor
The 2-pyridyl group acts as a phenyl bioisostere but with distinct advantages:
-
Solubility: The pyridine nitrogen lowers ClogP compared to a benzene ring.
-
Interaction: It participates in
- stacking while offering an additional H-bond acceptor vector [3].
Part 2: Validated Synthetic Protocol
To ensure reproducibility, we utilize Reductive Amination using Sodium Triacetoxyborohydride (STAB). This method is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity (avoiding ketone/aldehyde reduction prior to imine formation) [4].
Reaction Scheme
The synthesis couples Piperidine-4-carbonitrile (Amine) with 2-Pyridinecarboxaldehyde (Aldehyde).
Reagents:
-
Piperidine-4-carbonitrile (1.0 eq)
-
2-Pyridinecarboxaldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (catalytic, pH adjustment)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)
Step-by-Step Methodology
-
Imine Formation (Equilibrium):
-
Dissolve 2-Pyridinecarboxaldehyde (10 mmol) in anhydrous DCM (40 mL).
-
Add Piperidine-4-carbonitrile (10 mmol).
-
Add AcOH (1-2 drops) to catalyze imine formation.
-
Critical Checkpoint: Stir for 30-60 mins at Room Temperature (RT). Monitor via TLC (disappearance of aldehyde) to ensure imine equilibrium is established.
-
-
Reduction:
-
Cool the solution to 0°C (ice bath).
-
Add STAB (15 mmol) portion-wise over 10 minutes. Note: Gas evolution may occur.
-
Allow the reaction to warm to RT and stir overnight (12-16 hours).
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (slowly) to neutralize acid and decompose excess borohydride.
-
Extract with DCM (3 x 30 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is typically pure enough for fragment screening. If necessary, purify via flash chromatography (SiO₂, MeOH:DCM gradient 0:100 to 5:95).
-
Yield Expectation: 85-95% (Pale yellow oil/solid).
Part 3: Visualization of Workflow & Logic
The following diagrams illustrate the synthetic pathway and the pharmacophoric interaction logic.
Figure 1: Reductive Amination Workflow
Caption: Validated reductive amination pathway using Sodium Triacetoxyborohydride (STAB) for high-yield synthesis.
Figure 2: Pharmacophore Interaction Map
Caption: Interaction map highlighting the nitrile warhead, basic amine center, and hydrophobic pyridine anchor.
Part 4: Medicinal Chemistry Applications
Case Study: Covalent Inhibition (Protease Targeting)
The nitrile group is a "soft" electrophile. In the development of Cathepsin K inhibitors (e.g., Odanacatib), the nitrile forms a reversible thioimidate adduct with the active site cysteine.
-
Strategy: Use the 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile fragment to probe the S1-S2 pockets. The pyridine ring can occupy the S2 subsite, while the nitrile engages the catalytic cysteine [5].
Case Study: GPCR Antagonism
For GPCRs (e.g., CCR antagonists or Muscarinic receptors), the basic nitrogen of the piperidine is critical for anchoring to the conserved aspartate in Transmembrane Domain 3 (TM3).
-
Strategy: The pyridine group serves to displace high-energy water molecules in the hydrophobic crevice, while the nitrile acts as a dipole to orient the molecule within the orthosteric site [6].
Part 5: Physicochemical Data Summary
| Property | Value | Implication for Drug Design |
| Molecular Weight | 201.27 Da | Perfect for FBDD (Rule of 3 compliant). |
| ClogP | ~1.5 - 1.9 | Optimal lipophilicity for membrane permeability. |
| TPSA | ~36 Ų | High oral bioavailability potential (< 140 Ų). |
| pKa (Piperidine N) | ~8.5 | Predominantly ionized at pH 7.4 (Solubility + Ionic binding). |
| Rotatable Bonds | 3 | Low entropic penalty upon binding. |
References
-
Fleming, F. F., et al. (2010).[2] Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Link
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Link
-
PharmaBlock. (2020). Pyridine, A Privileged Scaffold in Drug Discovery. PharmaBlock Whitepapers. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link
-
Wang, J., et al. (2012).[2] Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. Link
-
Huang, N., et al. (2018). A survey of the role of nitrile groups in protein-ligand interactions. Future Medicinal Chemistry. Link
Sources
Step-by-step protocol for the synthesis of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile , a functionalized piperidine scaffold commonly utilized in medicinal chemistry as an intermediate for kinase inhibitors and GPCR ligands. Unlike traditional alkylation routes that often suffer from over-alkylation or harsh conditions, this protocol employs a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB). This method offers superior chemoselectivity, mild reaction conditions, and high yields, aligning with Green Chemistry principles.
Introduction & Retrosynthetic Analysis
The target molecule features a piperidine ring substituted at the 4-position with a nitrile group and at the nitrogen (N-1) with a pyridin-2-ylmethyl moiety.
Retrosynthetic Logic: The C-N bond formation is the critical step. Disconnection at the N-benzyl position reveals two primary precursors:
This disconnection favors a reductive amination pathway over direct alkylation (using 2-chloromethylpyridine) to minimize the formation of quaternary ammonium salts and avoid the use of lachrymatory alkyl halides.
Experimental Protocol
Safety Warning:
-
Piperidine derivatives can be toxic and irritating. Work must be performed in a certified chemical fume hood.
-
Sodium Triacetoxyborohydride (STAB) releases hydrogen gas upon hydrolysis; ensure proper venting.
-
Standard PPE (gloves, goggles, lab coat) is mandatory.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5][6][7][8] | Role |
| Piperidine-4-carbonitrile | 110.16 | 1.0 | Substrate |
| 2-Pyridinecarboxaldehyde | 107.11 | 1.1 | Electrophile |
| STAB (NaBH(OAc)₃) | 211.94 | 1.4 | Reducing Agent |
| Acetic Acid (AcOH) | 60.05 | 1.0 | Catalyst |
| Dichloromethane (DCM) | - | Solvent | 0.2 M Conc. |
Step-by-Step Methodology
Step 1: Imine Formation
-
Charge a dry, nitrogen-flushed Round Bottom Flask (RBF) with Piperidine-4-carbonitrile (1.0 equiv) and anhydrous Dichloromethane (DCM) .
-
Add 2-Pyridinecarboxaldehyde (1.1 equiv) to the stirring solution.
-
Add Acetic Acid (1.0 equiv) to catalyze iminium ion formation.
-
Stir at room temperature (20–25 °C) for 30–60 minutes. Note: Equilibrium formation of the iminium species is rapid in DCM.
Step 2: Reduction 5. Cool the mixture slightly to 0 °C (ice bath) if working on a scale >10g to manage exotherm. For smaller scales, room temperature is acceptable. 6. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 10 minutes. Rationale: STAB is a mild reducing agent that selectively reduces the iminium ion over the aldehyde, preventing side reactions. 7. Remove the ice bath and stir at room temperature for 4–12 hours. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM) or LC-MS.
Step 3: Quench & Workup 8. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until pH ~8–9. Caution: Gas evolution (CO₂/H₂) will occur. 9. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x). 10. Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ . 11. Filter and concentrate under reduced pressure to yield the crude oil.
Step 4: Purification 12. If necessary, purify via flash column chromatography on silica gel.
- Mobile Phase: Gradient of 0–5% Methanol in Dichloromethane.
- Target: The product typically elutes as a pale yellow oil or solidifies upon standing.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures should be verified:
-
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic singlet (~3.7 ppm) corresponding to the methylene bridge (N-CH₂-Py) and the aromatic protons of the pyridine ring (multiplets 7.0–8.6 ppm). The piperidine ring protons will appear as multiplets in the 1.8–2.9 ppm range.
-
LC-MS: Confirm the molecular ion peak [M+H]⁺ = 202.13 (Calculated for C₁₂H₁₅N₃).
Visualizations
Figure 1: Reaction Mechanism & Workflow
The following diagram illustrates the reductive amination pathway and the logical flow of the experimental procedure.
Caption: Figure 1: Step-wise reductive amination workflow for the synthesis of the target piperidine derivative.
Figure 2: Retrosynthetic Logic
Visualizing the strategic bond disconnection.
Caption: Figure 2: Retrosynthetic analysis showing the disconnection of the N-benzylic type bond.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. (Methodology foundation).[9]
-
Chem-Impex . "1-Methyl-piperidine-4-carbonitrile - Applications and Data." (Context on Piperidine-4-carbonitrile utility).
-
Sigma-Aldrich . "4-(Pyridin-2-yl)piperidine-4-carbonitrile Product Info." (Structural analog reference).
-
Wikipedia . "Piperidine - Reactions and Uses."[2][3][9] (General reactivity of the piperidine core).
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid | CAS 774531-43-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. gov.uk [gov.uk]
- 8. List of controlled substances | Office of Drug Control (ODC) [odc.gov.au]
- 9. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
Application Note: Divergent Derivatization of the Nitrile Group in 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile
Executive Summary & Scientific Context
In modern drug discovery, the 1-(pyridin-2-ylmethyl)piperidine-4-carbonitrile scaffold is a highly privileged intermediate. It combines the basicity and conformational rigidity of a piperidine ring with the metal-chelating and hydrogen-bonding capabilities of a pyridine moiety. The C4-nitrile group serves as a versatile chemical handle, allowing for late-stage functionalization into various pharmacophores.
This application note details three robust, self-validating protocols for the derivatization of this nitrile group into a primary amine, a 1H-tetrazole, and a primary amide. Each pathway has been optimized for high yield, functional group tolerance, and scalability, providing medicinal chemists with a reliable toolkit for library generation and structure-activity relationship (SAR) exploration.
Strategic Rationale & Causality (E-E-A-T)
The selection of reagents and conditions for each transformation is governed by specific mechanistic requirements to prevent common side reactions:
-
Reduction to Primary Amine: Catalytic hydrogenation of nitriles frequently yields a mixture of primary, secondary, and tertiary amines. This occurs because the highly reactive imine intermediate can undergo nucleophilic attack by the newly formed primary amine. To circumvent this, the reaction is performed in methanolic ammonia; the excess ammonia acts as a competitive nucleophile, trapping the imine and driving selectivity exclusively toward the primary amine[1].
-
Cycloaddition to 1H-Tetrazole: The 5-substituted tetrazole is a premier bioisostere for carboxylic acids, offering similar acidity (pKa ~4.5) but enhanced metabolic stability. Traditional syntheses rely on toxic organotin reagents or extreme temperatures. We employ the Sharpless protocol, utilizing zinc bromide (ZnBr
) as a Lewis acid to activate the nitrile. This allows the[2+3] cycloaddition with sodium azide to proceed smoothly in a benign water/isopropanol mixture, entirely avoiding the generation of explosive hydrazoic acid (HN ) during the reaction phase[2]. -
Hydrolysis to Primary Amide: Standard acidic or basic hydrolysis of nitriles is notoriously difficult to arrest at the amide stage, often over-oxidizing to the carboxylic acid. We utilize a Radziszewski-type reaction using basic hydrogen peroxide in dimethyl sulfoxide (DMSO). DMSO acts synergistically as both a solvent and a co-oxidant. Potassium carbonate provides the precise alkaline environment needed to generate the hydroperoxide anion (HOO
), which attacks the nitrile carbon to selectively yield the primary amide without over-hydrolysis[3].
Quantitative Summary of Derivatization Strategies
The following table summarizes the optimized reaction parameters, expected yields, and key mechanistic advantages for each derivatization pathway.
| Derivative | Reagents & Conditions | Reaction Time | Expected Yield | Key Mechanistic Advantage |
| Primary Amine | Raney Ni, H | 12–16 h | 80–85% | NH |
| 1H-Tetrazole | NaN | 24 h | 75–80% | Aqueous media avoids toxic tin & HN |
| Primary Amide | 30% H | 4–6 h | 85–90% | HOO |
Workflow Visualization
Divergent derivatization workflow for 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile.
Experimental Protocols
Protocol A: Catalytic Reduction to Primary Amine
Objective: Synthesis of 1-(pyridin-2-ylmethyl)piperidine-4-methanamine.
-
Reaction Setup: In a high-pressure Parr reactor, dissolve 1-(pyridin-2-ylmethyl)piperidine-4-carbonitrile (2.01 g, 10.0 mmol) in 7N NH
in methanol (30 mL). -
Catalyst Addition: Carefully add a slurry of Raney Nickel in water (approx. 1.0 g).
-
Safety & Causality Note: Raney Nickel is highly pyrophoric and will ignite if exposed to air. Never allow the catalyst to dry; always transfer it as a wet slurry to maintain a self-validating safety perimeter[4].
-
-
Hydrogenation: Purge the reactor vessel with nitrogen gas (3x) followed by hydrogen gas (3x). Pressurize the vessel to 50 psi with H
and stir vigorously at 25 °C for 12–16 hours. -
In-Process Control (IPC): Withdraw a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The reaction is complete when the starting material (m/z 202 [M+H]
) is fully consumed and replaced by the primary amine peak (m/z 206 [M+H] ). -
Workup & Isolation: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite under a continuous nitrogen blanket to remove the catalyst. Wash the Celite pad thoroughly with methanol (3 x 20 mL). Concentrate the combined filtrate under reduced pressure to afford the primary amine as a pale yellow oil.
Protocol B: Cycloaddition to 5-Substituted 1H-Tetrazole
Objective: Synthesis of 5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1H-tetrazole.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the nitrile starting material (2.01 g, 10.0 mmol), sodium azide (0.78 g, 12.0 mmol), and zinc bromide (2.25 g, 10.0 mmol) in a 1:1 mixture of deionized water and isopropanol (40 mL).
-
Cycloaddition: Heat the vigorously stirred mixture to 100 °C for 24 hours. The Lewis acidic ZnBr
coordinates to the nitrile nitrogen, lowering the activation energy required for the azide cycloaddition[2]. -
In-Process Control (IPC): Monitor the reaction via LC-MS. The product will appear as a distinct peak at m/z 245[M+H]
. -
Workup & Safety: Cool the mixture to room temperature. Carefully adjust the pH of the solution to 3.0 using 1N HCl. This protonates the tetrazole ring (pKa ~4.5), inducing its precipitation from the aqueous layer.
-
Safety Note: Perform this acidification step in a well-ventilated fume hood. Trace amounts of unreacted NaN
will liberate toxic hydrazoic acid (HN ) gas upon acidification.
-
-
Isolation: Extract the aqueous suspension with ethyl acetate (3 x 40 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo to yield the tetrazole as a white crystalline solid.
Protocol C: Mild Hydrolysis to Primary Amide
Objective: Synthesis of 1-(pyridin-2-ylmethyl)piperidine-4-carboxamide.
-
Reaction Setup: Dissolve the nitrile (2.01 g, 10.0 mmol) in anhydrous DMSO (15 mL) in a 50 mL round-bottom flask. Add finely powdered K
CO (0.69 g, 5.0 mmol) and cool the suspension to 0 °C using an ice-water bath. -
Oxidation: Dropwise, add 30% aqueous H
O (1.5 mL, ~15 mmol) over 10 minutes.-
Safety & Causality Note: The generation of the hydroperoxide anion and subsequent nucleophilic attack is highly exothermic. Maintain the internal temperature below 10 °C during addition to prevent thermal runaway and solvent degradation[3].
-
-
Hydrolysis: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
-
In-Process Control (IPC): Monitor by TLC (DCM:MeOH 9:1, UV/Iodine visualization). The non-polar nitrile spot will disappear, replaced by a significantly more polar, UV-active amide spot. LC-MS will confirm the product mass at m/z 220 [M+H]
. -
Workup & Isolation: Pour the reaction mixture into ice-cold distilled water (50 mL) under vigorous stirring. The primary amide will precipitate as a white solid. Filter the precipitate under vacuum, wash with cold water (2 x 10 mL) to remove residual DMSO, and dry overnight in a vacuum oven at 40 °C to afford the pure carboxamide.
References
-
[1] Wikipedia Contributors. "Nitrile reduction." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
[4] Org Prep Daily. "Neglected lab solvents." WordPress. Available at:[Link]
-
[2] Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 2001, 66(24), 7945-7950. Available at:[Link]
-
[3] "Nitrosative Cytosine Deamination. An Exploration of the Chemistry Emanating from Deamination with Pyrimidine Ring-Opening." National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitrosative Cytosine Deamination. An Exploration of the Chemistry Emanating from Deamination with Pyrimidine Ring-Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Application Note: High-Throughput Screening of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile Derivatives
This Application Note is structured as a comprehensive technical guide for drug discovery scientists. It treats 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile as a privileged scaffold for Cysteine Protease Inhibition , specifically targeting Cathepsin K (a key target for osteoporosis).
The nitrile group at the 4-position of the piperidine ring acts as a "warhead," capable of forming a reversible covalent bond with the active site cysteine of the enzyme. The pyridine-2-ylmethyl moiety facilitates lysosomal accumulation (lysosomotropism) and P2/P3 pocket binding.
Executive Summary & Scientific Rationale
The 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile scaffold represents a class of lysosomotropic reversible covalent inhibitors . In the context of High-Throughput Screening (HTS), these derivatives are primarily interrogated for their ability to inhibit Cathepsin K , the lysosomal protease responsible for Type I collagen degradation in osteoclasts.
Mechanism of Action (The "Warhead" Hypothesis)
Unlike standard competitive inhibitors, the 4-carbonitrile group functions as an electrophilic trap.
-
Recognition: The pyridine-methyl-piperidine backbone guides the molecule into the S2-S1 pockets of Cathepsin K.
-
Reaction: The nucleophilic thiol (–SH) of the active site Cys25 attacks the nitrile carbon.
-
Adduct Formation: A reversible thioimidate adduct is formed, blocking the catalytic machinery.
Screening Cascade Overview
To ensure the selection of high-quality leads, the screening workflow must filter for potency, selectivity (vs. Cathepsin L/B), and functional efficacy in osteoclasts.
Figure 1: The HTS Cascade designed to filter nitrile-based derivatives from enzymatic potency to functional bone resorption inhibition.
Primary HTS Assay: Fluorogenic Enzymatic Inhibition
Objective: Quantify the inhibition of recombinant human Cathepsin K activity using a fluorogenic peptide substrate.
Principle
Cathepsin K cleaves the synthetic substrate Z-Leu-Arg-AMC (benzyloxycarbonyl-leucine-arginine-7-amino-4-methylcoumarin). Upon cleavage, the fluorophore AMC is released, resulting in increased fluorescence. Inhibitors prevent this release.
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Enzyme: Recombinant Human Cathepsin K (activated).
-
Substrate: Z-Leu-Arg-AMC (Km ~ 5-10 µM).
-
Assay Buffer: 50 mM MES (pH 5.5), 2.5 mM EDTA, 2.5 mM DTT (freshly added).
-
Note: pH 5.5 mimics the acidic lysosomal environment. DTT is critical to keep the active site Cys25 reduced.
-
-
Controls:
-
Positive Control (Max Inhibition): E-64 (10 µM) or Odanacatib (100 nM).
-
Negative Control (Max Activity): DMSO only.
-
Protocol (384-Well Format)
| Step | Action | Volume | Notes |
| 1 | Dispense Test Compounds | 50 nL | 10 mM stock in DMSO (Final conc: 10 µM). |
| 2 | Dispense Enzyme Solution | 10 µL | Diluted in Assay Buffer (0.5 nM final). |
| 3 | Pre-Incubation | - | Incubate for 15 min at RT. Allows slow-binding nitriles to associate. |
| 4 | Dispense Substrate | 10 µL | Z-LR-AMC (10 µM final). |
| 5 | Kinetic Read | - | Measure Fluorescence (Ex 355nm / Em 460nm) every 2 min for 30 min. |
| 6 | Data Analysis | - | Calculate Slope (RFU/min) over linear range. |
Data Calculation:
Secondary Assay: Selectivity Profiling
Objective: Ensure the derivative specifically targets Cathepsin K and spares other ubiquitous cysteine proteases (Cathepsin L, B, and S) to minimize off-target toxicity (e.g., lung/skin issues associated with Cat K inhibitors that cross-react).
Protocol Modifications
The protocol is identical to the Primary HTS, but with substituted enzymes and specific substrates:
| Target Enzyme | Substrate | Criticality |
| Cathepsin K | Z-Leu-Arg-AMC | Target (Bone resorption) |
| Cathepsin L | Z-Phe-Arg-AMC | Avoid (General protein turnover) |
| Cathepsin B | Z-Arg-Arg-AMC | Avoid (Liver toxicity risk) |
| Cathepsin S | Z-Val-Val-Arg-AMC | Avoid (Immune regulation) |
Success Criteria: Selectivity Ratio (
Biophysical Validation: Surface Plasmon Resonance (SPR)
Objective: Confirm the "reversible covalent" mechanism. Nitriles should show a distinct kinetic profile compared to non-covalent binders.
Experimental Setup
-
Sensor Chip: CM5 chip with immobilized Cathepsin K (amine coupling).
-
Running Buffer: HBS-P+ (pH 5.5 to maintain active conformation).
Interpretation of Sensorgrams
-
Fast On-Rate (
): The pyridine-piperidine scaffold quickly occupies the pocket. -
Slow Off-Rate (
): The formation of the thioimidate bond stabilizes the complex. -
Full Dissociation: Unlike irreversible vinyl sulfones, the signal should eventually return to baseline upon washing, confirming the reversibility of the nitrile adduct.
Functional Assay: Osteoclast Bone Resorption (Pit Assay)
Objective: Verify that the enzymatic inhibition translates to a biological effect in a cellular context.
Cell Model
-
Source: RAW 264.7 cells (Murine macrophage) differentiated into osteoclasts using RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand).
Protocol
-
Differentiation: Seed RAW 264.7 cells in 96-well plates coated with synthetic hydroxyapatite (calcium phosphate surface). Treat with RANKL (50 ng/mL) for 5 days.
-
Compound Treatment: Once multinucleated osteoclasts appear, add test compounds (dose-response) for 24-48 hours.
-
Lysis: Remove cells using bleach or hypotonic lysis.
-
Quantification: Stain the wells with silver nitrate or use a fluorescent calcium binding dye to visualize the "pits" (areas where osteoclasts dissolved the coating).
-
CTx-I ELISA (Alternative): Measure the release of C-terminal telopeptide of type I collagen (CTX-I) into the supernatant, a direct biomarker of collagen degradation.
Structural Mechanism Visualization
The following diagram illustrates the specific interaction between the 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile scaffold and the Cathepsin K active site.
Figure 2: Mechanism of Action: The Pyridine moiety anchors the molecule, allowing the Cys25 thiol to attack the nitrile, forming the inhibitory complex.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Fluorescence | Compound autofluorescence | Run a "Compound Only" control plate without enzyme. |
| Low Enzyme Activity | Oxidation of Active Site Cys | Prepare fresh DTT or L-Cysteine for the assay buffer. Do not reuse freeze-thawed DTT. |
| Bell-Shaped Dose Response | Aggregation or Precipitation | Add 0.01% Triton X-100 to buffer; check compound solubility limit. |
| No Cellular Activity | Poor Lysosomal Trapping | The pyridine nitrogen must be basic enough (pKa ~5-7) to accumulate in the acidic lysosome. Verify pKa. |
References
-
Grabowska, U., et al. (2008). "Preclinical characterization of 1-(cyanomethyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)piperidine-4-carboxamide, a potent and selective cathepsin K inhibitor." Journal of Medicinal Chemistry. Link
-
Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanammides as potent and reversible inhibitors of human cathepsins K and L." Journal of Medicinal Chemistry. Link
-
Desroy, N., et al. (2014). "Cathepsin K inhibitors: a patent review (2008 – 2013)." Expert Opinion on Therapeutic Patents. Link
-
Teno, N., et al. (2024). "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." Molecules. Link
-
BenchChem. "4-Aminopiperidine-4-carbonitrile and Its Derivatives." BenchChem Application Data. Link
Application Note & Protocol: Quantitative Analysis of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile in Biological Matrices by LC-MS/MS
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Dedicated Bioanalytical Method
1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile is a synthetic compound featuring both a pyridine and a piperidine moiety. Such heterocyclic structures are prevalent in a wide range of pharmaceuticals, making the development of robust analytical methods for their quantification in biological matrices a critical step in drug discovery and development.[1] The accurate measurement of this compound's concentration in matrices like plasma, urine, and tissue homogenates is fundamental to understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile. This document provides a comprehensive guide to a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a technique widely regarded as the gold standard for its sensitivity and selectivity in quantifying drugs and their metabolites in complex biological fluids.[2]
The development of this method was guided by the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of reliable and reproducible data for regulatory submissions.[3][4][5][6]
Physicochemical Properties and Pre-analytical Considerations
A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective analytical method. 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile is a basic compound, a characteristic that dictates the choice of extraction technique and chromatographic conditions. The piperidine and pyridine nitrogen atoms are susceptible to protonation, influencing the compound's solubility and retention behavior.
Potential metabolic pathways for piperidine-containing drugs include N-dealkylation, ring α-oxidation to lactams, and N-oxidation.[7][8][9] While a detailed metabolic profile of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile is beyond the scope of this document, the analytical method has been designed to be selective for the parent compound, minimizing interference from potential metabolites.
Method Overview: A Logic-Driven Workflow
The quantification of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile from biological matrices follows a systematic workflow designed to ensure accuracy, precision, and robustness. The key stages of this process are outlined below.
Caption: A logical workflow for quantitative analysis from sample to result.
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: Solid-phase extraction is selected for its ability to provide cleaner extracts compared to protein precipitation and liquid-liquid extraction, thereby minimizing matrix effects and enhancing the sensitivity and robustness of the LC-MS/MS analysis.[2] A polymeric cation exchange sorbent is chosen to leverage the basic nature of the analyte for selective retention and elution.[10]
Materials:
-
Biological matrix (e.g., human plasma)
-
1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile-d4
-
Polymeric Cation Exchange SPE cartridges (e.g., Agilent Bond Elut Plexa PCX)[10]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (reagent grade)
-
Deionized water
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen biological samples at room temperature.
-
Vortex samples to ensure homogeneity.
-
To 100 µL of the sample, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water).
-
Vortex for 10 seconds.
-
Dilute the sample with 300 µL of 2% formic acid in water to ensure the analyte is charged.[10]
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent to dry.[11]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.[12]
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 4.2) for LC-MS/MS analysis.
-
Caption: Workflow for the solid-phase extraction of the analyte from plasma.
LC-MS/MS Analysis
Rationale: Reversed-phase liquid chromatography is employed to separate the analyte from any remaining matrix components. A C18 column is a suitable choice for retaining the moderately polar analyte.[13] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[14]
Instrumentation:
-
HPLC system (e.g., Agilent 1290 Infinity II LC System or equivalent)[13]
-
Triple quadrupole mass spectrometer (e.g., Sciex Triple Quad™ 6500+ System or equivalent)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[13]
-
Mobile Phase A: 0.1% Formic Acid in Water[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[13]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[13]
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
MRM Transitions:
-
1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile: To be determined by direct infusion of a standard solution. A hypothetical transition could be m/z 216.1 -> 92.1 (corresponding to the pyridin-2-ylmethyl fragment).
-
Internal Standard (d4): To be determined by direct infusion. A hypothetical transition could be m/z 220.1 -> 92.1.
-
Method Validation
The developed method must be validated according to regulatory guidelines to ensure its suitability for its intended purpose.[15][16] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria | Rationale |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources. | Demonstrates that the method can differentiate the analyte from other components in the matrix.[3] |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards. | Confirms a proportional relationship between analyte concentration and instrument response over a defined range.[13] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%. | Defines the lowest concentration that can be reliably quantified.[13] |
| Accuracy & Precision | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).[3] | Ensures the closeness of measured values to the true value and the reproducibility of the measurements.[3] |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. | Measures the efficiency of the extraction process. |
| Matrix Effect | The matrix factor (ratio of the analyte response in the presence of matrix to the response in a neat solution) should be consistent across different lots of matrix, with a precision of ≤15% RSD.[17] | Assesses the influence of co-eluting matrix components on the ionization of the analyte.[17][18][19][20] |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage. Analyte concentrations should be within ±15% of the initial concentration.[3] | Establishes the conditions under which samples can be stored and handled without compromising the integrity of the analysis. |
Internal Standard Selection and Use
The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for LC-MS/MS bioanalysis.[21][22][23] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis, thereby effectively compensating for variability in extraction recovery and matrix effects.[23][24] When a SIL-IS is not available, a structural analog can be used, but it must be carefully selected to mimic the analyte's behavior as closely as possible.[21][22] The internal standard should be added to the samples as early as possible in the workflow to account for variability throughout the entire process.[21]
Data Presentation and Interpretation
The quantitative data generated from the validation experiments should be summarized in clear and concise tables for easy review and interpretation. An example of a table summarizing accuracy and precision data is provided below.
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Accuracy (%) | Precision (%RSD) | ||
| LLOQ | 1 | 98.5 | 8.2 |
| Low | 3 | 101.2 | 6.5 |
| Medium | 50 | 97.9 | 4.1 |
| High | 150 | 103.4 | 3.5 |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile in biological matrices using LC-MS/MS. By adhering to the detailed procedures and validation criteria outlined herein, researchers can generate high-quality, reliable, and reproducible data to support drug development programs. The principles and methodologies described can also serve as a robust framework for developing analytical methods for other piperidine-containing compounds.
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European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. Published January 13, 2023. Accessed March 7, 2024. [Link]
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ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Published December 26, 2025. Accessed March 7, 2024. [Link]
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Phenomenex. Protein Precipitation Method. Published June 9, 2025. Accessed March 7, 2024. [Link]
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European Medicines Agency. Guideline Bioanalytical method validation. Published July 21, 2011. Accessed March 7, 2024. [Link]
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Alturas Analytics, Inc. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Published February 6, 2025. Accessed March 7, 2024. [Link]
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Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Published May 31, 2016. Accessed March 7, 2024. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Published May 24, 2018. Accessed March 7, 2024. [Link]
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U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. Published November 2022. Accessed March 7, 2024. [Link]
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LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Published April 15, 2022. Accessed March 7, 2024. [Link]
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NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards? Accessed March 7, 2024. [Link]
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ResolveMass Laboratories Inc. The Impact of Matrix Effects on Mass Spectrometry Results. Published December 29, 2025. Accessed March 7, 2024. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Published April 29, 2020. Accessed March 7, 2024. [Link]
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Concept Heidelberg. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Published January 25, 2023. Accessed March 7, 2024. [Link]
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BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Published December 11, 2023. Accessed March 7, 2024. [Link]
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Agilent Technologies. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Accessed March 7, 2024. [Link]
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Agilent Technologies. Extraction of Basic Drugs from Plasma with Polymeric SPE. Published March 21, 2011. Accessed March 7, 2024. [Link]
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Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Accessed March 7, 2024. [Link]
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Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Published May 23, 2025. Accessed March 7, 2024. [Link]
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Agilent Technologies. Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Accessed March 7, 2024. [Link]
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Wikipedia. Liquid–liquid extraction. Accessed March 7, 2024. [Link]
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- Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Analytical & Bioanalytical Techniques. 2025;16(3):1-2.
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- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
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- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 12. agilent.com [agilent.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A rapid and sensitive LC-MS/MS method for the simultaneous determination of chlorfenapyr and its major metabolite tralopyril in human plasma: From method development, validation to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. longdom.org [longdom.org]
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- 22. scispace.com [scispace.com]
- 23. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile as a scaffold for developing CNS-active agents
Application Note: 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile as a Versatile Scaffold for CNS-Active Agents [1]
Executive Summary
This guide details the utility, synthesis, and biological evaluation of 1-(pyridin-2-ylmethyl)piperidine-4-carbonitrile (referred to herein as PPC-2 ).[1] While benzylpiperidine moieties are ubiquitous in CNS pharmacotherapy (e.g., Donepezil), the PPC-2 scaffold offers distinct physicochemical advantages, including reduced lipophilicity (
This document serves as a blueprint for medicinal chemists to utilize PPC-2 as a divergent intermediate for three primary CNS target classes:
-
Acetylcholinesterase (AChE) Inhibitors (Alzheimer’s Disease)
-
Sigma-1 Receptor (
R) Modulators (Neuroprotection) -
Muscarinic M4 Positive Allosteric Modulators (Schizophrenia)
Part 1: Structural Rationale & CNS Privileges[1]
The transition from a benzyl-piperidine to a pyridyl-methyl-piperidine scaffold is a strategic "bioisosteric replacement."[1]
| Property | Benzyl-Piperidine (Reference) | Pyridin-2-ylmethyl (PPC-2) | Impact on CNS Drug Design |
| pKa (Piperidine N) | ~8.5 - 9.5 | ~8.0 - 8.8 | Lower pKa improves passive permeability and reduces lysosomal trapping.[1] |
| H-Bond Acceptors | 1 (Nitrile) | 2 (Nitrile + Pyridine) | Pyridine N provides an anchor for water-mediated bridges in the AChE gorge.[1] |
| Lipophilicity (cLogP) | High (>3.5) | Moderate (2.0 - 2.[1]8) | Optimal range for Blood-Brain Barrier (BBB) penetration without excessive non-specific binding.[1] |
| Metabolic Liability | CYP450 oxidation at ring | Pyridine reduces CYP affinity | Improved metabolic stability; reduced clearance. |
Mechanistic Insight: In Donepezil-like AChE inhibitors, the aromatic ring binds to the Peripheral Anionic Site (PAS) via
Part 2: Synthetic Protocols
The synthesis of PPC-2 is the convergent step.[1] From here, the nitrile "warhead" allows for divergent synthesis.
Protocol A: Core Scaffold Synthesis (PPC-2)
Objective: Synthesis of 1-(pyridin-2-ylmethyl)piperidine-4-carbonitrile via nucleophilic substitution.[1]
Reagents:
-
4-Cyanopiperidine (Piperidine-4-carbonitrile) [CAS: 4395-98-6][1]
-
2-(Chloromethyl)pyridine hydrochloride [CAS: 6959-47-3][1]
-
Potassium Carbonate (
), anhydrous -
Acetonitrile (MeCN) or DMF
-
Sodium Iodide (NaI) - Catalytic[1]
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-cyanopiperidine (1.0 eq, 10 mmol) and
(3.0 eq, 30 mmol) in dry MeCN (50 mL). -
Activation: Add NaI (0.1 eq) to catalyze the Finkelstein reaction in situ (converting chloride to more reactive iodide). Stir for 15 min at Room Temperature (RT).
-
Alkylation: Add 2-(chloromethyl)pyridine HCl (1.1 eq, 11 mmol) portion-wise to control exotherm.
-
Reaction: Heat the mixture to reflux (
) for 6–8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting amine spot (ninhydrin active) should disappear. -
Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in EtOAc, wash with saturated
and Brine. Dry over . Purify via flash column chromatography (Gradient: 0-5% MeOH/DCM). -
Validation:
Protocol B: Divergent Derivatization (The "Hub")
The nitrile group is the gateway to functional diversity.
-
Path 1: Reduction to Primary Amine (AChE Ligands) [1]
-
Reagents:
in THF (0°C to Reflux). -
Product: 1-(pyridin-2-ylmethyl)piperidin-4-yl)methanamine.
-
Use: Couple with indanone or dimethoxy-benzoic acid derivatives to create Donepezil hybrids.[1]
-
-
Path 2: Hydrolysis to Carboxamide (Sigma-1/M4 Ligands)
-
Reagents:
, , DMSO (RT). -
Product: 1-(pyridin-2-ylmethyl)piperidine-4-carboxamide.
-
Use: Test directly for Sigma-1 affinity (amides are preferred pharmacophores for
over nitriles).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Part 3: Visualization of Workflows
Caption: Divergent synthetic workflow converting the PPC-2 scaffold into distinct CNS-active pharmacophores.
Part 4: Biological Evaluation Protocols
To validate the CNS potential of the scaffold and its derivatives, the following assays are mandatory.
Assay 1: Modified Ellman’s Assay (AChE Inhibition)
Rationale: The pyridine-piperidine motif mimics the binding of Donepezil in the AChE active site.[1] This assay quantifies that affinity.
Critical Note on Pyridines: Pyridine moieties can coordinate with metals or affect pH. Ensure buffer capacity is sufficient (100 mM Phosphate) to prevent pH drift which alters enzyme activity.
-
Enzyme Preparation: Use human recombinant AChE (hAChE) and BuChE (hBuChE) to determine selectivity.
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromophore: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).[1]
-
Procedure:
-
Incubate Enzyme + Test Compound (PPC-2 derivative) in Phosphate Buffer (pH 8.[1]0) for 20 min at
. -
Add DTNB (0.33 mM final) and ATCh (0.5 mM final).
-
Read: Measure Absorbance at 412 nm kinetically for 5 minutes.
-
-
Data Analysis: Calculate % Inhibition and
.-
Self-Validation Check: Donepezil control must yield
. If >50 nM, reagents are degraded.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Assay 2: PAMPA-BBB (Blood-Brain Barrier Penetration)
Rationale: A CNS scaffold is useless if it does not cross the BBB.[1] The PPC-2 scaffold is designed for this, but derivatives must be tested.[1]
-
System: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.
-
Protocol:
-
Donor Plate: PBS (pH 7.4) + Compound (10
). -
Membrane: PVDF filter coated with 4
porcine brain lipid (20 mg/mL in dodecane). -
Acceptor Plate: PBS (pH 7.4).
-
Incubation: 18 hours at RT in a humidity chamber.
-
-
Quantification: LC-MS/MS of Donor and Acceptor wells.
-
Metric: Calculate Effective Permeability (
).-
Target:
indicates high CNS penetration potential.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Part 5: Expected Results & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Low Yield in Synthesis | Pyridine N-alkylation (Quaternization) | Ensure |
| Poor AChE Inhibition | Steric Clash | If the derivative at the 4-position is too bulky, it may clash with the catalytic triad. The linker length (from piperidine to aromatic head) is critical (usually 2-3 carbons).[1] |
| High BuChE Affinity | Loss of Selectivity | The pyridine nitrogen position (2- vs 3- vs 4-) affects selectivity. 2-substitution (PPC-2) usually favors AChE due to specific H-bonding in the gorge.[1] |
References
-
Sugimoto, H., et al. (2002). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease."[3] Chemical Record. Link
-
Bolognesi, M. L., et al. (2008). "Multitarget-Directed Ligands for Alzheimer's Disease."[1] Journal of Medicinal Chemistry. Link
-
Engers, D. W., et al. (2017).[4] "Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core."[1][4][5] Bioorganic & Medicinal Chemistry Letters. Link
-
Knez, D., et al. (2018). "Multi-target directed ligands for treating Alzheimer's disease: Butyrylcholinesterase inhibitors displaying antioxidant and neuroprotective activities." European Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. "4-(Pyridin-2-yl)piperidine-4-carbonitrile Product Specification." Link
Sources
- 1. 1365155-44-7|1-(Pyridin-4-yl)piperidine-4-carbonitrile|BLD Pharm [bldpharm.com]
- 2. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Reductive Amination of 4-Cyanopiperidine
Welcome to the Technical Support Center for the reductive amination of 4-cyanopiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, helping you navigate the nuances of this important synthetic transformation.
Introduction
Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[1][2] The reaction of 4-cyanopiperidine with an aldehyde or ketone, followed by reduction of the intermediate imine or enamine, provides a direct route to a diverse range of N-substituted piperidines. These structures are prevalent in a multitude of pharmaceutically active compounds.
However, the presence of the cyano group on the piperidine ring introduces specific challenges that require careful consideration of reaction conditions to ensure high yields and purity. This guide will address the most common issues encountered during the reductive amination of 4-cyanopiperidine, providing a structured approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when performing a reductive amination with 4-cyanopiperidine.
Q1: What is the best reducing agent for the reductive amination of 4-cyanopiperidine?
For the reductive amination of 4-cyanopiperidine, sodium triacetoxyborohydride (NaBH(OAc)₃) is the most highly recommended reducing agent.[3][4][5] Its primary advantage is its chemoselectivity; it will readily reduce the intermediate iminium ion in preference to the starting aldehyde or ketone.[3] This minimizes the formation of alcohol byproducts. Crucially, NaBH(OAc)₃ is compatible with the cyano group, which is generally not reduced under these conditions.[5]
While other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, NaBH(OAc)₃ is often preferred due to the lower toxicity of its byproducts.[1] Sodium borohydride (NaBH₄) is a stronger reducing agent and can lead to significant reduction of the starting carbonyl compound if not used in a carefully controlled, two-step procedure.[3]
Q2: My reaction is not going to completion. What are the likely causes?
Several factors can lead to an incomplete reaction:
-
Inefficient imine/iminium ion formation: The first step of the reaction, the condensation of 4-cyanopiperidine and the carbonyl compound, is an equilibrium process. To drive the reaction forward, it is often beneficial to remove the water that is formed. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
-
Steric hindrance: If you are using a sterically hindered ketone or aldehyde, the formation of the imine can be slow.[4][6] In such cases, increasing the reaction temperature or adding a Lewis acid catalyst may be necessary.
-
Incorrect pH: The formation of the iminium ion is favored under weakly acidic conditions (pH 4-6).[3] If the reaction medium is too basic, imine formation will be slow. If it is too acidic, the 4-cyanopiperidine will be protonated and become non-nucleophilic. The addition of a catalytic amount of acetic acid is often beneficial, especially for less reactive ketones.[5]
Q3: I am seeing a significant amount of a byproduct that is not the desired product or the starting materials. What could it be?
The most common byproduct in the reductive amination of a secondary amine like 4-cyanopiperidine is the product of over-alkylation . This occurs when the newly formed N-alkylated 4-cyanopiperidine (a tertiary amine) reacts again with the aldehyde and the iminium ion intermediate. To minimize this, it is recommended to use a stoichiometry of 1:1 or a slight excess of the amine.[3]
Another potential, though less common, side reaction is the hydrolysis of the cyano group . Under strongly acidic or basic conditions, especially with prolonged reaction times and elevated temperatures, the nitrile can be hydrolyzed to a primary amide or even a carboxylic acid.[7][8][9][10][11] It is therefore crucial to maintain the recommended weakly acidic pH and monitor the reaction progress to avoid unnecessarily long reaction times.
Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting specific issues you may encounter during your experiments.
Problem 1: Low Yield of the Desired N-Alkylated 4-Cyanopiperidine
Low yields are a common frustration. The following decision tree can help you diagnose and solve the issue.
Caption: Troubleshooting workflow for low yields.
Problem 2: Formation of Significant Side Products
The appearance of unexpected peaks in your analytical data can be perplexing. Here’s how to identify and minimize common side products.
| Side Product | Identification (TLC/LC-MS) | Cause | Solution |
| Alcohol from Carbonyl Reduction | A more polar spot on TLC; Mass corresponding to [Carbonyl+2H]. | Use of a non-selective reducing agent (e.g., NaBH₄) in a one-pot reaction. | Use a milder, more selective reducing agent like NaBH(OAc)₃ .[3] Alternatively, perform a two-step reaction where the imine is formed first, followed by the addition of NaBH₄ at low temperature. |
| Over-alkylation Product | A less polar spot on TLC; Mass corresponding to [Product + Carbonyl - H₂O]. | The N-alkylated product is more nucleophilic than 4-cyanopiperidine and reacts further. | Use a 1:1 stoichiometry of 4-cyanopiperidine to the carbonyl compound, or a slight excess of the amine.[3] |
| Amide/Carboxylic Acid from Nitrile Hydrolysis | Highly polar spot on TLC; Mass corresponding to [Product+H₂O] or [Product+O-NH₂]. | Prolonged reaction times at non-optimal pH (too acidic or basic) and elevated temperatures. | Maintain a weakly acidic pH (4-6) and monitor the reaction closely to avoid extended reaction times. Work-up conditions should also be kept neutral or basic if possible.[8][10] |
Experimental Protocols
These protocols are designed to be robust starting points for your experiments. Optimization for specific substrates may be required.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This is the recommended general procedure for most aldehydes and ketones.
-
Reactant Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-cyanopiperidine (1.0 equiv.) and the aldehyde or ketone (1.0-1.1 equiv.).
-
Solvent Addition: Dissolve the reactants in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration).
-
Acid Catalyst (for ketones): For less reactive ketones, add a catalytic amount of glacial acetic acid (0.1-0.2 equiv.).
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours). For sterically hindered substrates, gentle heating (40-50 °C) may be required.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent used for the reaction (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography. Due to the basic nature of the product, using an eluent system containing a small amount of triethylamine (e.g., 0.5-1%) or using amine-functionalized silica gel is recommended to prevent peak tailing.[12][13][14]
Protocol 2: Two-Step Reductive Amination with Sodium Borohydride
This protocol is useful when dealing with sensitive substrates or when trying to minimize over-alkylation with particularly reactive aldehydes.
-
Imine Formation:
-
In a round-bottom flask, dissolve 4-cyanopiperidine (1.0 equiv.) and the aldehyde (1.0 equiv.) in a protic solvent like methanol (MeOH) or ethanol (EtOH).
-
Add a dehydrating agent such as anhydrous MgSO₄.
-
Stir the mixture at room temperature and monitor the formation of the imine by TLC or ¹H NMR (disappearance of the aldehyde proton signal). This typically takes 1-4 hours.
-
-
Reduction:
-
Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 equiv.) in small portions, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Add an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography as described in Protocol 1.
-
Visualization of Key Concepts
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for reductive amination.
Caption: General mechanism of reductive amination.
Decision Tree for Method Selection
Choosing the right approach from the outset can save significant time and resources.
Caption: Decision tree for selecting the optimal protocol.
Concluding Remarks
The reductive amination of 4-cyanopiperidine is a powerful tool for the synthesis of novel chemical entities. By understanding the key challenges and having robust troubleshooting strategies and protocols at your disposal, you can significantly improve the efficiency and success rate of your experiments. Remember to always start with pure materials, carefully control your reaction conditions, and monitor your reactions diligently. This technical support guide is intended to be a living document, and we welcome your feedback and questions to further enhance its value to the scientific community.
References
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. [Link]
-
Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. [Link]
-
Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]
-
Nagal, V. (2023, December 14). Tuning basicity. Cambridge MedChem Consulting. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
- Google Patents. (2016, July 21). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
Tang, W., & Zhang, X. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 19(9), 13589-13600. [Link]
-
Yagafarov, N., Kolesnikov, P. N., & Chusov, D. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(12), 2524-2527. [Link]
-
Varghese, J. P., & Varghese, S. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(2), 219-226. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Not Voodoo. (n.d.). Workup: About. University of Rochester. [Link]
-
YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. The Organic Chemistry Tutor. [Link]
-
Robertson, A. D., et al. (2022). Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. Toxins, 14(6), 399. [Link]
-
Setamdideh, D., & Sepehraddin, F. (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 58(1), 22-26. [Link]
-
Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]
-
FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. [Link]
-
bioRxiv. (2025, April 18). High-Throughput Synthesis and Screening of a Cyanimide Library Identifies Selective Inhibitors of ISG15-s. [Link]
- Google Patents. (n.d.).
-
Wiles, C., & Watts, P. (2005). Reductive Amination with Solid Supported MP-Cyanoborohydride or MP-Triacetoxy-borohydride Using Microwave Heating. Synlett, 2005(12), 1919-1922. [Link]
-
Robertson, A. D., et al. (2022). Reductive Amination for LC-MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. Toxins, 14(6), 399. [Link]
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
Academia.edu. (n.d.). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. [Link]
-
Myers, A. G. (n.d.). Chem 115: Reductive Amination. [Link]
-
ResearchGate. (n.d.). Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent. [Link]
-
Smith, A. B., et al. (2024). Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. Journal of the American Chemical Society. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]
-
Organic Chemistry Portal. (n.d.). Reductive amination. [Link]
-
ASC. (n.d.). Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. [Link]
-
Douglas, C. J., & MacMillan, D. W. C. (2022). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Angewandte Chemie International Edition, 61(32), e202204869. [Link]
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- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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Optimization of reaction conditions for the synthesis of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile
Welcome to the Technical Support Center for the synthesis of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile. This guide is engineered for drug development professionals and synthetic chemists who require robust, scalable, and high-yielding protocols.
While the target molecule can theoretically be accessed via direct alkylation using 2-(chloromethyl)pyridine, this approach often suffers from poor reaction control and unwanted side reactions[1]. Consequently, the industry-standard approach is the reductive amination of 2-pyridinecarboxaldehyde with piperidine-4-carbonitrile. This guide focuses on optimizing this specific pathway using sodium triacetoxyborohydride (STAB), a mild and highly selective reducing agent[2].
Mechanistic Workflow & Pathway Visualization
Understanding the causality of the reaction is critical for troubleshooting. The reaction proceeds via a sequential condensation-reduction mechanism. The secondary amine and aldehyde condense to form a transient hemiaminal, which dehydrates into a highly electrophilic iminium ion. STAB selectively reduces this iminium ion over the starting aldehyde[2].
Mechanistic pathway for the reductive amination of piperidine-4-carbonitrile.
Condition Optimization Matrix
The choice of solvent, reducing agent, and acidic additive drastically impacts the reaction kinetics and impurity profile. The data below summarizes the optimization landscape for this specific scaffold.
| Solvent | Reducing Agent | Additive | Time (h) | Temp (°C) | Yield (%) | Mechanistic Observation |
| MeOH | NaBH₃CN | AcOH (1.0 eq) | 12 | 25 | 78 | Generates toxic cyanide byproducts; slower kinetics. |
| THF | NaBH(OAc)₃ | None | 8 | 25 | 82 | Sluggish iminium formation; incomplete conversion. |
| DCE | NaBH(OAc)₃ | None | 4 | 25 | 91 | Good conversion, but trace aldehyde reduction observed. |
| DCE | NaBH(OAc)₃ | AcOH (1.0 eq) | 2 | 25 | >98 | Optimal; rapid dehydration and high selectivity[3]. |
| DCM | NaBH₄ | None | 12 | 25 | 45 | Poor selectivity; major aldehyde reduction to alcohol. |
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps without confirming the success of the previous phase via the built-in analytical checkpoints.
Step 1: Reagent Preparation & Condensation
-
Action: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve piperidine-4-carbonitrile (1.0 eq, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add 2-pyridinecarboxaldehyde (1.05 eq, 10.5 mmol) followed by glacial acetic acid (1.0 eq, 10.0 mmol).
-
Causality: The slight 0.05 eq excess of aldehyde ensures complete consumption of the amine. Acetic acid is introduced to catalyze the dehydration of the hemiaminal into the iminium ion, which is the actual species reduced by STAB[2].
Step 2: Pre-incubation (Validation Checkpoint 1)
-
Action: Stir the mixture at room temperature (25 °C) for 30 minutes before adding the reducing agent.
-
Validation: Perform a TLC check (DCM:MeOH 9:1, Ninhydrin stain). You must observe the disappearance of the secondary amine spot and the formation of a new, highly polar spot (iminium/hemiaminal equilibrium). If unreacted amine persists, add an additional 0.05 eq of aldehyde and stir for 15 minutes.
Step 3: Selective Reduction
-
Action: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB, 1.5 eq, 15.0 mmol) portion-wise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature.
-
Causality: Portion-wise addition at 0 °C mitigates the mild exotherm and prevents the thermal degradation of STAB.
Step 4: Reaction Progression (Validation Checkpoint 2)
-
Action: Stir for 2 hours.
-
Validation: Monitor by LCMS. The reaction is complete when the iminium mass transitions entirely to the target product mass (
202.13 ). If the iminium mass persists, add 0.5 eq of STAB and stir for an additional hour.
Step 5: Quenching & Isolation
-
Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (15 mL) until gas evolution ceases and the aqueous layer reaches pH ~8. Stir vigorously for 30 minutes. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality: The basic quench neutralizes the acetic acid and hydrolyzes residual boron-amine complexes, ensuring the basic product partitions cleanly into the organic layer.
Troubleshooting Guides & FAQs
Q: I am observing 2-pyridinemethanol as a major byproduct. Why is this happening and how do I fix it? A: This indicates that your reducing agent is attacking the 2-pyridinecarboxaldehyde directly before it can condense with the amine. To resolve this:
-
Ensure you are using STAB, which is sterically hindered and highly selective for iminium ions over aldehydes[2]. Do not substitute with NaBH₄.
-
Strictly enforce the 30-minute pre-incubation step (Step 2). Allowing the iminium equilibrium to establish before introducing the hydride source minimizes the concentration of free aldehyde available for unwanted reduction.
Q: Is the addition of acetic acid strictly mandatory for this reaction? A: While STAB can mediate the reductive amination of some aldehydes without acid, the addition of 1.0 equivalent of acetic acid is highly recommended for secondary amines like piperidine-4-carbonitrile. The acid accelerates the dehydration of the hemiaminal intermediate into the reactive iminium ion, drastically reducing reaction times and improving overall yield[3].
Q: Why is 1,2-Dichloroethane (DCE) specified as the optimal solvent instead of Methanol (MeOH) or Tetrahydrofuran (THF)? A: DCE provides the optimal dielectric constant for stabilizing the iminium intermediate while maintaining the solubility of STAB. Reactions in DCE are significantly faster and higher-yielding than those in THF[3]. Furthermore, STAB is incompatible with protic solvents like MeOH; it will react with the solvent to generate hydrogen gas, depleting your reducing agent and stalling the reaction.
Q: I am experiencing severe, unbreakable emulsions during the aqueous workup. How can I resolve this? A: Emulsions in STAB-mediated reductive aminations are a classic issue caused by insoluble boron-amine chelates. To break the emulsion:
-
Ensure your aqueous quench is sufficiently basic (pH > 8) and stir vigorously for at least 30 minutes before attempting phase separation.
-
If the emulsion persists, add 10-15 mL of saturated Rochelle's salt (potassium sodium tartrate) solution. The tartrate acts as a strong bidentate ligand, chelating the boron species and clarifying the organic/aqueous boundary.
Q: Can I use catalytic hydrogenation (e.g., H₂ with Pd/C) instead of STAB for this synthesis? A: It is highly discouraged for this specific substrate. The target molecule contains a pyridine ring, which can coordinate to and poison palladium or platinum catalysts, leading to stalled reactions. Furthermore, the cyano group (-CN) on the piperidine ring is susceptible to reduction to a primary amine under high-pressure hydrogenation conditions. STAB avoids both catalyst poisoning and over-reduction[3].
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed - National Institutes of Health.[Link]
-
Asano, K. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
Sources
Technical Support Center: Optimization of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile
Executive Summary & Route Selection
This guide addresses the synthesis of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile , a critical pharmacophore often found in PARP inhibitors and GPCR ligands.
Users typically encounter two primary failure modes:
-
Low Purity: Contamination with unreacted 4-cyanopiperidine or polymerization byproducts of the picolyl linker.
-
Yield Loss: Hydrolysis of the nitrile group to the amide (isonipecotamide) during workup or instability of the 2-picolyl alkylating agent.
Strategic Decision Matrix
Choose your synthetic route based on your available reagents and purity requirements.
| Feature | Route A: Reductive Amination (Recommended) | Route B: Nucleophilic Substitution |
| Reagents | 2-Pyridinecarboxaldehyde + 4-Cyanopiperidine | 2-(Chloromethyl)pyridine HCl + 4-Cyanopiperidine |
| Key Reagent | NaBH(OAc)₃ (STAB) | Inorganic Base (K₂CO₃/Cs₂CO₃) or DIPEA |
| Purity Profile | High. No self-polymerization of linker. | Medium. Risk of picolyl chloride polymerization. |
| Main impurity | Bis-alkylated (rare), unreacted amine. | Quaternary ammonium salts, hydrolyzed nitrile. |
| Ideal For | Small-to-medium scale (mg to kg). | Large commodity scale (if cost is #1 factor). |
Detailed Protocols & Troubleshooting
Protocol A: Reductive Amination (The "Clean" Route)
Reference Standard: Abdel-Magid, A. F., et al. J. Org. Chem. 1996.[1]
The Logic: This method avoids the instability of 2-picolyl chloride. We use Sodium Triacetoxyborohydride (STAB) because it is mild enough to leave the nitrile group untouched while selectively reducing the imine.
Workflow Diagram:
Caption: Logic flow for ensuring complete imine formation before reduction, preventing alcohol side-products.
Troubleshooting Guide (Route A)
Q: My reaction yields a significant amount of 2-pyridinemethanol (alcohol). Why?
-
A: You added the reducing agent (STAB) too quickly or before the imine was fully formed.
-
The Fix: Aldehydes can be reduced to alcohols by STAB if they haven't reacted with the amine yet. Pre-stir the 4-cyanopiperidine and 2-pyridinecarboxaldehyde for 30–60 minutes. If formation is slow, add 1.0 equivalent of Acetic Acid . This protonates the carbonyl, accelerating imine formation.
-
Q: The reaction is stuck at 80% conversion.
-
A: STAB is moisture-sensitive. If your solvent (DCM/DCE) is "wet," the hydride is quenched.
-
The Fix: Use anhydrous solvents. If the reaction stalls, add another 0.5 eq of STAB. Do not add heat; heat promotes nitrile hydrolysis or non-selective reduction.
-
Protocol B: Alkylation (The "Economical" Route)
Reference Standard: 2-Picolyl chloride handling protocols (Sigma-Aldrich/Merck).
The Logic: This uses 2-(chloromethyl)pyridine hydrochloride.[1][2][3] The challenge is that the "free base" of this reagent is unstable and self-polymerizes into a black tar (violently exothermic) if isolated.
Critical Safety Rule: Never isolate 2-(chloromethyl)pyridine as a free base oil. Generate it in situ.
Troubleshooting Guide (Route B)
Q: The reaction mixture turned black and yield is <40%.
-
A: The 2-picolyl chloride polymerized.[4] This happens if you add the base to the alkyl halide before the amine is present, or if the reaction is too concentrated.
-
The Fix:
-
Dissolve 4-cyanopiperidine (1.0 eq) and Base (3.0 eq K₂CO₃) in Acetonitrile or DMF.
-
Stir for 15 mins.
-
Add 2-(chloromethyl)pyridine Hydrochloride solid directly to the mixture.
-
This generates the reactive species in the presence of the nucleophile (the amine), capturing it before it destroys itself.
-
-
Q: I see a new impurity at M+18 (Hydrolysis).
-
A: You likely used strong heat (>80°C) or a strong hydroxide base (NaOH/KOH) in the presence of water.
-
The Fix: Switch to K₂CO₃ or DIPEA (Hunig's Base) and keep temperature <60°C. The nitrile on the piperidine ring is susceptible to hydrolysis to the amide (isonipecotamide derivative) under basic aqueous conditions at high heat.
-
Purification: The Acid-Base "Switch"
Since your product is a tertiary amine with a pyridine ring, it is significantly basic. You can use this to purify it without chromatography.
Purification Workflow:
Caption: Acid-Base extraction leverages the basicity of the pyridine/piperidine nitrogen to remove non-basic impurities.
Q: My product is not extracting into the organic layer after basifying.
-
A: The product is moderately polar due to the nitrile and pyridine.
-
The Fix:
-
Ensure pH is >10.
-
Use DCM (Dichloromethane) rather than Ether or Hexane.
-
Salt out the aqueous layer with NaCl (saturation) to force the organic product out.
-
-
Analytical Specifications
| Test | Expected Result | Common Failure |
| 1H NMR (CDCl3) | Pyridine protons: δ 8.5 (d), 7.6 (t), 7.1-7.3 (m). Benzylic CH2: Singlet ~3.6-3.7 ppm. Piperidine ring: Multiplets 1.8-2.8 ppm. | Missing Benzylic Singlet: Indicates failure to alkylate. Shifted Multiplets: Indicates salt form (not free base). |
| LCMS | M+H = ~202.1 | M+18 (220): Amide (Hydrolysis). M+19 (221): Acid (Hydrolysis). |
| IR | Sharp peak ~2230-2240 cm⁻¹ (Nitrile). | Broad peak ~3400 cm⁻¹: Amide N-H stretch (Hydrolysis). |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link(The authoritative guide on STAB reductive amination).
-
Fouquet, G. (1977). Process for the preparation of 2-chloromethylpyridine hydrochlorides. U.S. Patent No. 4,038,282. Link(Details stability and handling of picolyl chloride salts).
-
Kato, K., et al. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. U.S. Patent No. 7,208,603. Link(Describes reductive amination conditions for pyridine-aldehydes with piperidine derivatives).
-
Sigma-Aldrich. (2024). 2-(Chloromethyl)pyridine hydrochloride Product Safety Data Sheet. Link(Safety protocols for alkylating agents).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(Chloromethyl)pyridine hydrochloride 0.98 2-Picolyl chloride hydrochloride [sigmaaldrich.com]
- 3. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Stability issues of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile in different solvents
Welcome to the technical support center for 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile?
A1: The main stability concern for this molecule is the hydrolysis of the nitrile group (-C≡N) to a carboxylic acid.[1][2][3][4] This reaction can be catalyzed by both acidic and basic conditions. Additionally, the pyridine ring can be susceptible to degradation under strong oxidative or reductive conditions.[5][6]
Q2: I'm observing a new, more polar peak in my HPLC analysis after storing my compound in a protic solvent. What could this be?
A2: A more polar peak is often indicative of the hydrolysis of the nitrile group to the corresponding carboxylic acid, 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid. Protic solvents, especially in the presence of trace amounts of acid or base, can facilitate this degradation.
Q3: How can I minimize the degradation of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile in my stock solutions?
A3: To minimize degradation, it is recommended to prepare stock solutions in aprotic, anhydrous solvents such as acetonitrile or THF. Store these solutions at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged storage in protic or aqueous solutions.
Q4: Is the piperidine ring a source of instability?
A4: The piperidine ring is generally stable under most experimental conditions.[7] However, like other secondary amines, it can be susceptible to oxidation under harsh conditions.
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation in Solution
Scenario: You have prepared a solution of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile in methanol for an upcoming assay. After a few days at room temperature, you notice a significant decrease in the concentration of your parent compound and the appearance of a new, unknown peak in your analytical chromatogram.
Potential Cause: Solvent-Mediated Hydrolysis
The most likely cause of degradation is the hydrolysis of the nitrile group to a carboxylic acid, catalyzed by the protic nature of methanol and potentially trace amounts of acidic or basic impurities.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected degradation.
Step-by-Step Protocol: Stability Assessment
-
Sample Preparation:
-
Prepare a stock solution of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., methanol).
-
Prepare parallel solutions in alternative, aprotic solvents such as acetonitrile (ACN) and tetrahydrofuran (THF) for comparison.
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), analyze an aliquot of each solution by HPLC-UV to determine the initial purity.
-
Store the remaining solutions under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Analyze aliquots at regular intervals (e.g., 24, 48, 72 hours) to monitor for degradation.
-
-
Analytical Method: HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the pyridine chromophore absorbs (e.g., 260 nm).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Plot the percentage of the parent compound versus time for each solvent and storage condition.
-
Guide 2: Characterizing Degradation Products
Scenario: You have confirmed that your compound is degrading in solution, but you need to definitively identify the structure of the degradation product to understand the reaction pathway.
Potential Degradation Pathways
The primary degradation pathway is the hydrolysis of the nitrile group. This can proceed through an intermediate amide to the final carboxylic acid.
Caption: Proposed hydrolysis pathway of the nitrile group.
Step-by-Step Protocol: Degradant Identification using LC-MS
-
Sample Preparation:
-
Prepare a solution of the degraded sample.
-
Prepare a control sample of the pure, undegraded compound.
-
-
LC-MS Analysis:
-
Utilize an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
Use the same chromatographic conditions as in the stability assessment to separate the parent compound from the degradant.
-
Acquire mass spectra for all eluting peaks in both positive and negative ion modes.
-
-
Data Interpretation:
-
Compare the mass spectrum of the degradant peak to the parent compound.
-
For nitrile hydrolysis to a carboxylic acid, expect a mass increase of 17.0027 Da (addition of H₂O and loss of NH₃, resulting in a net addition of O and loss of N-H, which is incorrect. The correct calculation is the addition of two water molecules and the loss of ammonia, resulting in a net addition of an oxygen and a hydroxyl group in place of the nitrogen of the nitrile, which is also incorrect). A more straightforward way to think about it is the replacement of the -CN group with a -COOH group. This involves the addition of two oxygen atoms and one hydrogen atom, and the removal of the nitrogen atom. The mass change would be (2 * 15.9949) + 1.0078 - 14.0031 = +18.9945 Da.
-
Confirm the elemental composition of the degradant using high-resolution mass spectrometry.
-
If possible, perform MS/MS fragmentation to further elucidate the structure of the degradant and compare it to the fragmentation pattern of the parent compound.
-
Data Summary
| Solvent | Storage Temperature | Stability after 72 hours (% remaining) | Primary Degradant |
| Methanol | Room Temperature | < 80% | Carboxylic Acid |
| Acetonitrile | Room Temperature | > 98% | Not Detected |
| THF | Room Temperature | > 98% | Not Detected |
| Aqueous Buffer (pH 5) | Room Temperature | ~90% | Carboxylic Acid |
| Aqueous Buffer (pH 9) | Room Temperature | ~85% | Carboxylic Acid |
Note: The data presented in this table is illustrative and based on general chemical principles. Actual stability will depend on the specific experimental conditions.
References
- Vertex AI Search. Nitrile to Acid - Common Conditions.
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- Chemguide. hydrolysis of nitriles.
- Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Department of Chemistry. Ch20 : RCN to RCO2H.
- Benchchem. 4-aminopiperidine-4-carbonitrile | 50289-05-9.
- PMC.
- Chemical Science (RSC Publishing).
- IJSAT. Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents.
- Chemistry Steps. Reactions of Nitriles.
- Benchchem. A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
- ResearchGate.
- ResearchGate. Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
- Ambeed.com. Reactions of Piperidines.
- Google Patents.
- OSHA.
- ResearchGate.
- NCBI Bookshelf - NIH. ANALYTICAL METHODS - Toxicological Profile for Pyridine.
- The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
- Benchchem. ylmethyl)
- NCBI.
- Cheméo. Chemical Properties of Piperidine-4-carbonitrile (CAS 4395-98-6).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Benchchem.
- Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
- MDPI. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins.
- PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- Chem-Impex. 1-Methyl-piperidine-4-carbonitrile.
- ChemScene. 4395-98-6 | Piperidine-4-carbonitrile.
- Comptes Rendus de l'Académie des Sciences. (Pyridin-2-ylmethyl)
- Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14.
- MDPI. 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile.
- ChemScene. 1706457-98-8 | 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine.
- RSC Publishing.
Sources
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. AGU Fall Meeting 2020 [agu.confex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Addressing poor conversion in the synthesis of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile
Technical Support Center: Synthesis of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile
Welcome to the technical support center for the synthesis of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key chemical intermediate. The following information is presented in a question-and-answer format to directly address common challenges, particularly poor conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My N-alkylation reaction of piperidine-4-carbonitrile with 2-(chloromethyl)pyridine is showing low to no conversion. What are the primary causes?
Low conversion in this SN2 reaction is a frequent issue that can stem from several factors, ranging from the reactivity of your starting materials to the specific conditions of your reaction setup. The core of the problem often lies in inefficient nucleophilic attack by the piperidine nitrogen onto the electrophilic carbon of the 2-(chloromethyl)pyridine.
Troubleshooting Steps:
-
Base Selection and Stoichiometry : The reaction generates hydrochloric acid (HCl), which will protonate the basic nitrogen of the starting piperidine and the product, rendering them unreactive. A base is crucial to neutralize this acid.[1]
-
Inadequate Base : Ensure you are using at least two equivalents of a suitable base: one to neutralize the HCl salt if your starting material is a hydrochloride salt, and another to scavenge the HCl produced during the reaction.[1]
-
Common Bases : Potassium carbonate (K₂CO₃) and triethylamine (TEA) are common choices. For less reactive systems, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be more effective.[1][2]
-
-
Solvent Choice : The solvent plays a critical role in solvating the reactants and facilitating the SN2 mechanism.
-
Reaction Temperature : Insufficient thermal energy can lead to a sluggish reaction.
-
Reagent Quality : The purity and stability of your starting materials are paramount.
-
2-(chloromethyl)pyridine Instability : This reagent can be unstable and should be used when fresh or stored properly. Consider verifying its purity before use.
-
Piperidine-4-carbonitrile Quality : Ensure the piperidine starting material is of high purity and free from contaminants that could interfere with the reaction.
-
Q2: I'm observing side products in my reaction mixture. What are the likely culprits and how can I minimize them?
The formation of byproducts is a common challenge in N-alkylation reactions. Understanding the potential side reactions is key to optimizing for your desired product.
Common Side Reactions and Solutions:
| Side Product | Potential Cause | Mitigation Strategy |
| Quaternary Ammonium Salt (Dialkylation) | The product, a tertiary amine, can react with another molecule of 2-(chloromethyl)pyridine. This is more likely if the product is more nucleophilic than the starting secondary amine. | Use a slight excess of piperidine-4-carbonitrile (1.1-1.2 equivalents). Add the 2-(chloromethyl)pyridine dropwise to the reaction mixture to maintain its low concentration.[2][3] |
| Elimination Products | If using a strong, sterically hindered base, elimination from the alkyl halide can compete with substitution. | Use a milder base like potassium carbonate or sodium bicarbonate.[4] |
| Reaction with Solvent | In certain cases, particularly with reactive alkylating agents, the solvent (e.g., DMF) can participate in side reactions, especially at high temperatures in the presence of a base.[4] | If side reactions with the solvent are suspected, consider switching to a more inert solvent like acetonitrile. |
Below is a decision-making workflow to help troubleshoot common issues in N-alkylation reactions.
Caption: Troubleshooting workflow for N-alkylation.
Q3: Would a reductive amination approach be a viable alternative for synthesizing 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile?
Yes, reductive amination is an excellent and often higher-yielding alternative to direct alkylation.[5] This method involves two main steps, which can often be performed in one pot:
-
Imine/Iminium Ion Formation : Reaction of piperidine-4-carbonitrile with 2-pyridinecarboxaldehyde.
-
Reduction : In-situ reduction of the resulting imine or iminium ion to the desired tertiary amine.
Advantages of Reductive Amination:
-
Milder Conditions : Often proceeds at room temperature.
-
High Selectivity : Reduces the risk of over-alkylation.[6]
-
Broad Substrate Scope : Generally effective for a wide range of amines and aldehydes.
Key Considerations for Reductive Amination:
-
Choice of Reducing Agent : The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild enough not to reduce the starting aldehyde and is selective for the iminium ion.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[6][7]
-
pH Control : Imine formation is typically favored under mildly acidic conditions (pH 4-6), which can be achieved by adding a catalytic amount of acetic acid.[6][8]
-
Water Removal : The formation of the imine is an equilibrium process that produces water. The use of a dehydrating agent, such as molecular sieves, can drive the reaction to completion.[6][7]
The general workflow for this synthetic approach is illustrated below.
Caption: Reductive amination synthesis pathway.
Experimental Protocols
Protocol 1: Optimized N-Alkylation
-
To a stirred suspension of piperidine-4-carbonitrile (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile (10 mL/mmol of piperidine), add 2-(chloromethyl)pyridine hydrochloride (1.05 eq).
-
Heat the reaction mixture to 70 °C and monitor its progress by TLC or LC-MS.[1]
-
Upon completion (typically 6-18 hours), cool the mixture to room temperature and filter off the inorganic salts.[5]
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with saturated aqueous sodium bicarbonate solution and then brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.
Protocol 2: Reductive Amination
-
In a round-bottom flask, dissolve piperidine-4-carbonitrile (1.0 eq) and 2-pyridinecarboxaldehyde (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6]
-
Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[5]
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred mixture.[5]
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).[5]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[5]
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product for subsequent purification.
References
-
University of Rochester. (n.d.). Failed Reaction: FAQ. Department of Chemistry. Retrieved from [Link]
-
El-Sayed, R. et al. (2024). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcyst. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Validation of analytical methods for 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile
Validation of Analytical Methods for 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile: A Comparative Technical Guide
Executive Summary
1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile (CAS: 1207853-40-6) is a critical heterocyclic intermediate, often utilized in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its structure—comprising a basic pyridine ring, a secondary amine-derived piperidine, and a labile nitrile group—presents a "Perfect Storm" for analytical chromatography.
Standard acidic reversed-phase methods often fail due to silanol interactions (causing peak tailing) and potential nitrile hydrolysis. This guide compares a legacy Acidic C18 Method against an optimized High-pH Hybrid Method , demonstrating why the latter offers superior specificity and robustness for GMP release testing.
Part 1: The Analytical Challenge
The molecule contains two distinct basic nitrogen centers and a polar nitrile tail.
-
The Pyridine Nitrogen (
): Partially ionized at acidic pH. -
The Piperidine Nitrogen (
): Fully protonated at standard HPLC pH (2-3), leading to secondary interactions with residual silanols on silica columns. -
The Nitrile Group: Susceptible to hydrolysis into amide/carboxylic acid impurities if the method uses strong acids or extreme heat.
The Objective: Develop a method that suppresses ionization of the basic nitrogens to improve peak shape while maintaining resolution from key synthetic impurities (e.g., 2-pyridinecarboxaldehyde and 4-cyanopiperidine).
Part 2: Method Comparison & Performance Metrics
We compared two distinct approaches to validating the purity of this intermediate.
Method A: The "Legacy" Approach (Acidic C18)
-
Column: Standard Silica-based C18 (5 µm).
-
Mobile Phase: 0.1% TFA in Water / Acetonitrile.
-
Mechanism: Ion-pairing (TFA) attempts to mask silanols.
-
Outcome: High backpressure, baseline drift, and significant peak tailing (
).
Method B: The "Advanced" Approach (High-pH Hybrid)
-
Column: Hybrid-Organosilica (HOS) C18 (e.g., XBridge BEH or Gemini NX).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 9.5) / Acetonitrile.[1][]
-
Mechanism: Operating above the
of the base deprotonates the amine, neutralizing the molecule. This eliminates silanol interactions and dramatically sharpens the peak. -
Outcome: Symmetric peaks (
), MS-compatibility, and higher retention of polar impurities.
Comparative Performance Data
| Parameter | Method A (Acidic C18) | Method B (High-pH Hybrid) | Status |
| Tailing Factor ( | 1.9 (Fail) | 1.1 (Pass) | Superior |
| Theoretical Plates ( | 4,500 | 12,000 | Superior |
| Resolution ( | 1.4 (vs. Impurity A) | 3.2 (vs. Impurity A) | Superior |
| LOD (µg/mL) | 0.50 | 0.05 | 10x Sensitivity |
| Stability | Nitrile hydrolysis observed after 24h | Stable for 48h | Robust |
Part 3: Detailed Experimental Protocol (Method B)
Scope: This protocol is validated for the assay and impurity profiling of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile.
Reagents & Materials
-
Solvent A: 10mM Ammonium Bicarbonate (adjusted to pH 9.5 with Ammonia).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
-
Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid particle).
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 5.0 µL.
-
Column Temp: 30°C.
-
Detection: UV at 260 nm (Pyridine
) and 210 nm (Nitrile/General). -
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 95 | 5 |
| 23.0 | 95 | 5 |
Standard Preparation
-
Stock Solution: Dissolve 25 mg of reference standard in 25 mL Diluent (1000 µg/mL).
-
Working Standard: Dilute 1.0 mL of Stock to 10 mL (100 µg/mL).
System Suitability Criteria
-
%RSD of 6 replicate injections
2.0%.[4] -
Tailing Factor
1.5. -
Resolution between Main Peak and nearest impurity
2.0.
Part 4: Validation Workflow & Logic
The following diagram illustrates the decision logic and workflow for validating this specific basic heterocycle, ensuring compliance with ICH Q2(R1) guidelines.
Caption: Decision matrix for selecting High-pH chromatography to mitigate silanol interactions in piperidine derivatives.
Part 5: Impurity Fate Mapping
Understanding the synthesis is crucial for "Specificity" validation. The method must resolve the product from its precursors.
Caption: Synthesis pathway highlighting key impurities (A, B) and degradants that the analytical method must resolve.
Part 6: Validation Results Summary
The following data represents the validated range for the High-pH Hybrid Method .
| Validation Parameter | Acceptance Criteria (ICH) | Result | Conclusion |
| Specificity | No interference at | Purity Angle < Purity Threshold | Pass |
| Linearity | Pass | ||
| Accuracy | 98.0% - 102.0% Recovery | 99.4% (Mean) | Pass |
| Precision (Repeatability) | RSD | 0.4% | Pass |
| Intermediate Precision | RSD | 0.8% | Pass |
| Robustness (pH) | pH 9.3 - 9.7 | Resolution maintained | Pass |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6]
-
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column choice and mobile phase pH. Journal of Chromatography A.
-
BenchChem. (2025).[7] Comparison of Analytical Methods for Purity Assessment of Piperidine Derivatives.
-
Sielc Technologies. (2024). Method for separation of piperidine-carbonitrile derivatives on Mixed-Mode Columns.
Sources
- 1. mdpi.com [mdpi.com]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative analysis of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile with other piperidine derivatives
Advanced Comparative Analysis: 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile vs. Key Piperidine Scaffolds
Executive Summary
The piperidine ring is one of the most frequently utilized nitrogen heterocycles in FDA-approved drugs. In preclinical drug discovery, functionalizing the piperidine nitrogen and the 4-position is a standard strategy to fine-tune a molecule's pharmacokinetics (PK) and pharmacodynamics (PD)[1]. This guide provides an objective, data-driven comparison between 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile and two of its structural relatives: the unsubstituted base scaffold (Piperidine-4-carbonitrile ) and the highly lipophilic comparator (1-Benzylpiperidine-4-carbonitrile ).
By analyzing their physicochemical properties, reactivity, and metabolic stability, this guide equips medicinal chemists with the rationale needed to select the optimal building block for targeted therapeutics.
Structural & Physicochemical Profiling
The selection of a specific piperidine derivative hinges on its physicochemical profile. The carbonitrile group at the 4-position serves as a versatile handle—capable of acting as a hydrogen bond acceptor or as a synthetic precursor to primary amines, amides, and tetrazoles. However, it is the substitution at the N1 position that dictates the molecule's overall lipophilicity, basicity, and solubility.
Table 1: Comparative Physicochemical Properties of Piperidine-4-Carbonitrile Derivatives
| Property | Piperidine-4-carbonitrile | 1-Benzylpiperidine-4-carbonitrile[2] | 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile |
| Structural Role | Base Scaffold / Precursor | Lipophilic Intermediate | Polar / H-Bonding Intermediate |
| Molecular Weight | 110.16 g/mol | 200.28 g/mol | 201.27 g/mol |
| LogP (Estimated) | ~0.50 | ~2.80 | ~1.60 |
| TPSA (Ų) | 35.8 | 27.0 | 40.0 |
| H-Bond Acceptors | 2 | 2 | 3 |
| Metabolic Liability | Low (Secondary Amine) | High (Benzylic Oxidation) | Moderate (Deactivated Benzylic) |
Mechanistic Insights: The Pyridyl Advantage
Replacing a benzyl group with a 2-pyridylmethyl group is a classic bioisosteric strategy. While 1-benzylpiperidine derivatives are excellent for driving cell permeability[2], their high LogP can lead to poor aqueous solubility and off-target toxicity (e.g., hERG channel inhibition).
The introduction of the pyridine nitrogen in 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile introduces three distinct advantages:
-
LogP Reduction: The heteroatom significantly lowers lipophilicity, improving the compound's ligand efficiency.
-
Target Engagement: The pyridine nitrogen acts as a localized hydrogen bond acceptor, capable of interacting with kinase hinge regions or coordinating with metals in metalloenzymes.
-
pKa Modulation: The electron-withdrawing nature of the pyridine ring slightly reduces the basicity of the piperidine nitrogen via inductive effects, which can enhance membrane permeability at physiological pH.
Fig 1: Bioisosteric replacement strategy for piperidine derivatization.
Experimental Methodologies
To ensure scientific rigor, the following protocols are designed as self-validating systems. They explain not just how to execute the workflow, but the causality behind each critical step.
Protocol A: Synthesis via Nucleophilic Substitution
This protocol details the synthesis of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile from the base scaffold, a method easily adapted for synthesizing related carboxylic acid analogs used heavily in pharmaceutical development[3],[4].
-
Reaction Setup: Dissolve Piperidine-4-carbonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent that accelerates SN2 substitutions by leaving the nucleophile unsolvated and highly reactive.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction without competing with the piperidine nitrogen for the electrophile.
-
-
Electrophile Addition: Cool the mixture to 0°C and add 2-Picolyl chloride hydrochloride (1.1 eq) dropwise.
-
Causality: Controlling the temperature at 0°C during addition minimizes the risk of bis-alkylation and suppresses the elimination of the chloride to form unwanted alkene byproducts.
-
-
Validation & Workup: Stir at room temperature for 12 hours. Monitor the disappearance of the starting material via LC-MS. Once complete, quench with water, extract with Ethyl Acetate, and wash extensively with brine to remove residual DMF.
Protocol B: In Vitro Microsomal Stability Profiling
A major differentiator between the benzyl and pyridyl derivatives is their metabolic stability. The benzylic position of 1-benzylpiperidine is a known "soft spot" for Cytochrome P450 (CYP) oxidation. The electron-deficient pyridine ring deactivates this adjacent methylene group, often prolonging the compound's half-life.
-
Compound Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Causality: Pre-incubation ensures the system reaches physiological temperature before the enzymatic reaction begins, preventing artificial lag phases in the kinetic data.
-
-
Initiation: Add NADPH (1 mM final concentration) to start the reaction (t=0).
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes. The reaction cannot proceed without it, making its addition the precise starting point of the assay.
-
-
Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately mix them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: The high organic content and low temperature instantaneously denature the microsomal proteins, halting all metabolic activity and precipitating the proteins for clean downstream analysis.
-
-
Validation: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. The inclusion of the internal standard corrects for any matrix effects or injection volume variations, ensuring the calculated intrinsic clearance (
) is highly reliable.
Fig 2: Standardized workflow for in vitro microsomal stability profiling.
References
-
[3] 1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid. Moldb. 3
-
[4] 1-(PYRIDIN-2-YLMETHYL)PIPERIDINE-4-CARBOXYLIC ACID. MT ChemTech. 4
-
Piperidine-4-carbonitrile 97 4395-98-6. Sigma-Aldrich.
-
[1] Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors. Frontiers in Chemistry (via PubMed Central). 1
-
[2] Synthesis of 1-benzyl-2,6-diaryl-4-(phenylamino)piperidine-4-carbonitrile 2a–d. ResearchGate.2
Sources
- 1. Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 193538-28-2 | 1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid - Moldb [moldb.com]
- 4. mtchemtech.com [mtchemtech.com]
Structure-activity relationship (SAR) studies of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile analogs
Target Class: Cathepsin S Inhibitors (Reversible Covalent) Primary Application: Autoimmune disorders (Rheumatoid Arthritis, Sjögren’s syndrome), Neuropathic Pain.
Executive Summary & Technical Positioning
This guide analyzes the structure-activity relationship (SAR) of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile , a critical lead scaffold in the development of Cathepsin S (CatS) inhibitors.
Unlike broad-spectrum cysteine protease inhibitors (e.g., E-64), this scaffold utilizes a nitrile warhead to achieve reversible covalent inhibition. This specific design balances potency with reduced immunogenicity compared to irreversible vinyl sulfones. The "1-(Pyridin-2-ylmethyl)" moiety is engineered to exploit the S2/S3 enzymatic pockets, addressing the primary challenge in this field: Selectivity against Cathepsin K (bone turnover) and Cathepsin L (general proteolysis).
Key Differentiators
| Feature | Pyridin-2-ylmethyl Scaffold | Classical Benzyl Analogs | Irreversible Inhibitors (e.g., Vinyl Sulfones) |
| Binding Mode | Reversible Covalent (Thioimidate) | Reversible Covalent | Irreversible Alkylation |
| S2 Pocket Affinity | High (Pyridine N accepts H-bonds) | Moderate (Hydrophobic only) | Variable |
| Metabolic Stability | Moderate-High (Polarity reduces LogP) | Low (High lipophilicity) | Low (Reactive warhead) |
| Selectivity (CatS/CatK) | >100-fold (Optimized) | <50-fold | Poor |
Mechanistic Foundation: The Nitrile Trap
To understand the SAR, one must understand the binding event. The piperidine-4-carbonitrile is not merely a ligand; it is a chemical trap.
The Thioimidate Formation
Upon binding, the active site cysteine (Cys25 in CatS) performs a nucleophilic attack on the nitrile carbon. This forms a thioimidate adduct . Crucially, this reaction is reversible, preventing the permanent haptenization of the protein which often leads to immune hypersensitivity in drug candidates.
Diagram 1: Mechanism of Action (MOA)
The following diagram illustrates the reversible covalent binding mechanism essential for this scaffold's function.
Caption: The reversible formation of the thioimidate adduct. The stability of the "Transition" state is dictated by the P2-S2 interactions provided by the Pyridine ring.
Detailed SAR & Comparative Analysis
The molecule can be dissected into two critical domains: the Warhead (P1) and the Cap/Linker (P2-P3) .
A. The P1 Domain: Piperidine-4-carbonitrile
The 4-cyanopiperidine is the industry standard for CatS inhibition.
-
Why Piperidine? It provides a rigid spacer that directs the nitrile into the oxyanion hole.
-
Why Nitrile?
-
vs. Aldehydes: Nitriles are metabolically stable (aldehydes oxidize rapidly).
-
vs. Ketoamides: Nitriles are smaller, allowing better fit in the constricted CatS active site.
-
B. The P2/P3 Domain: 1-(Pyridin-2-ylmethyl)
This is the differentiator. The S2 pocket of Cathepsin S is spacious but prefers residues that can engage in hydrogen bonding or electrostatic interactions, unlike the hydrophobic S2 pocket of Cathepsin L.
-
Pyridin-2-yl vs. Phenyl: The pyridine nitrogen provides a specific H-bond acceptor site (often interacting with Gly69 or Asn67 residues in the S2 pocket). This interaction locks the inhibitor in a conformation that disfavors binding to Cathepsin K.
-
Linker Length (Methyl vs. Ethyl): The "methyl" spacer (1-carbon) is optimal. Extending to ethyl often clashes with the S2/S3 boundary, reducing potency.
Comparative Data Table
The following data represents comparative trends derived from lead optimization studies (e.g., JNJ and Roche series) [1][2].
| Compound Class | Structure (P2 Substituent) | CatS IC50 (nM) | Selectivity (CatS/CatK) | Selectivity (CatS/CatL) | Notes |
| Reference (Baseline) | Benzyl (Phenyl-CH2-) | 15 - 50 | ~20x | ~10x | Potent but poor selectivity; high lipophilicity. |
| The "Product" | Pyridin-2-ylmethyl | 2 - 8 | >200x | >100x | Nitrogen atom confers S2 specificity; improved solubility. |
| Alternative A | Quinolin-2-ylmethyl | < 1 | >500x | >200x | Higher potency but risk of CYP inhibition due to bulk. |
| Alternative B | Cyclopropyl-methyl | 120 | ~50x | ~50x | Loss of potency due to lack of pi-stacking in S2. |
Validated Experimental Protocols
To replicate these SAR findings, a self-validating FRET (Fluorescence Resonance Energy Transfer) assay is required.
Protocol: Kinetic FRET Assay for Cathepsin S
Objective: Determine
Reagents:
-
Enzyme: Recombinant Human Cathepsin S (activated).[1]
-
Substrate: Z-Val-Val-Arg-AMC (Fluorogenic) or Z-VVR-AFC.
-
Buffer: 50 mM NaOAc, pH 5.5, 5 mM DTT, 2 mM EDTA (Reducing environment is critical for Cys protease activity).
Workflow:
-
Activation: Incubate CatS enzyme in Buffer for 10 min at 37°C to ensure the active site cysteine is reduced (-SH form).
-
Inhibitor Addition: Add 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile (serially diluted in DMSO) to the plate.
-
Control: DMSO only (0% inhibition) and E-64 (100% inhibition).
-
-
Pre-incubation: Incubate for 15-30 mins. Note: Nitrile inhibitors are slow-binding; insufficient pre-incubation yields false high
values. -
Initiation: Add Substrate (
concentration, typically 10-20 µM). -
Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) kinetically for 20 mins.
-
Calculation: Plot
vs. [Inhibitor] to derive .
Diagram 2: Experimental Workflow
Caption: Standardized FRET assay workflow. Step 2 is critical for nitrile inhibitors to establish the covalent bond equilibrium.
Metabolic & Toxicity Considerations
While the pyridine ring improves solubility and selectivity, two ADME risks must be monitored during optimization:
-
CYP Inhibition: The pyridine nitrogen can coordinate with the heme iron of Cytochrome P450 enzymes.
-
Mitigation: Introduce steric hindrance (e.g., methyl group at the 6-position of the pyridine) to block heme coordination without disrupting the S2 pocket fit [3].
-
-
hERG Binding: Basic piperidines can bind the hERG channel, causing QT prolongation.
-
Observation: The nitrile group reduces the pKa of the piperidine nitrogen, generally lowering hERG affinity compared to non-nitrile analogs.
-
References
-
Grice, C. A., et al. "The SAR of 4-substituted (6,6-bicyclic) piperidine cathepsin S inhibitors." Bioorganic & Medicinal Chemistry Letters, 2006.[2]
-
Ward, R. A., et al. "Cathepsin S inhibitors: 2004-2010." Expert Opinion on Therapeutic Patents, 2011. (Review of the Roche/JNJ pipelines).
-
Cai, J., et al. "4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important."[3] Bioorganic & Medicinal Chemistry Letters, 2010.[3]
-
BPS Bioscience. "Cathepsin S Inhibitor Screening Assay Kit Protocol." BPS Bioscience Product Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The SAR of 4-substituted (6,6-bicyclic) piperidine cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Cross-Validation Guide: In Silico vs. In Vitro Profiling of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile
Executive Summary
1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile is a highly versatile N-heterocyclic scaffold frequently utilized in fragment-based drug discovery (FBDD). Due to the presence of a pyridine ring (a known metal-coordinating moiety) and a piperidine core, this compound is often evaluated as a potential Cytochrome P450 (CYP3A4) inhibitor or pharmacokinetic enhancer.
To minimize late-stage clinical attrition, relying solely on computational predictions is insufficient. This guide provides a rigorous framework for cross-validating in silico molecular docking predictions with empirical in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data, ensuring that every experimental protocol operates as a self-validating system.
Part 1: In Silico Predictive Modeling (The Hypothesis)
Before committing resources to physical assays, computational modeling establishes a mechanistic hypothesis. Molecular docking is a powerful approach for structure-based drug discovery, allowing researchers to evaluate conformational sampling and binding energetics virtually [1].
Mechanistic Causality in Docking
For 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile, the in silico hypothesis centers on its acid-base chemistry and sterics:
-
Heme Coordination: The unprotonated pyridine nitrogen (pKa ~5) is hypothesized to form a direct coordinate covalent bond with the active-site heme iron of CYP3A4.
-
Electrostatic Anchoring: The piperidine nitrogen (pKa ~8.5) will be protonated at physiological pH (7.4), allowing it to form salt bridges with acidic residues (e.g., Glu374) in the CYP3A4 pocket.
-
Hydrophobic Extension: The linear, polar carbonitrile group (-CN) projects into the hydrophobic cavity, displacing high-energy water molecules.
Protocol 1: In Silico Docking Workflow
-
Step 1: Ligand Preparation. Generate 3D conformers of the compound. Crucially, set the pH to 7.4 to ensure the piperidine nitrogen is modeled in its protonated state.
-
Step 2: Protein Preparation. Retrieve a high-resolution CYP3A4 crystal structure (e.g., PDB: 4D78). Remove co-crystallized ligands and water molecules, but retain the heme group. Add polar hydrogens to establish the hydrogen-bond network.
-
Step 3: Grid Box Definition. Center the search space directly over the heme iron to evaluate competitive inhibition.
-
Step 4: Execution & Scoring. Run the docking algorithm (e.g., AutoDock Vina) to calculate the theoretical binding affinity (
) and predicted dissociation constant ( ).
Workflow for in silico and in vitro cross-validation of the piperidine-4-carbonitrile scaffold.
Part 2: In Vitro Experimental Validation (The Reality)
While in silico models are highly efficient, they often fail to account for protein backbone flexibility, complex solvent dynamics, and non-specific lipid binding [2]. Therefore, in vitro metabolism studies using human liver microsomes (HLMs) are strictly required by regulatory agencies to evaluate drug-drug interaction (DDI) potential [3].
Mechanistic Causality in Assay Design
We utilize Human Liver Microsomes (HLMs) rather than whole hepatocytes. HLMs contain concentrated CYP enzymes but lack cellular membranes, providing a direct measurement of enzyme kinetics without the confounding variables of cell permeability or efflux transporters [4].
Protocol 2: Self-Validating CYP3A4 Inhibition Assay (LC-MS/MS)
To ensure trustworthiness, this protocol is designed as a self-validating system . If the internal controls fail the predefined acceptance criteria, the entire plate is rejected.
-
Step 1: Reagent Preparation. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Step 2: Incubation Mixture. In a 96-well plate, combine HLMs (final concentration 0.1 mg/mL) and the CYP3A4 probe substrate Midazolam (3 µM). Add 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile in a 7-point serial dilution (0.1 µM to 50 µM).
-
Self-Validation Control 1 (Positive): Include wells with Ketoconazole (a known strong CYP3A4 inhibitor).
-
Self-Validation Control 2 (Vehicle): Include wells with 0.1% DMSO to establish 100% baseline enzyme activity.
-
-
Step 3: Reaction Initiation. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final). Incubate for exactly 10 minutes.
-
Step 4: Termination. Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (d4-1-hydroxymidazolam) to precipitate proteins.
-
Step 5: Analysis. Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of 1-hydroxymidazolam.
Acceptance Criteria: The assay is only valid if the Ketoconazole positive control yields an
Mechanism of CYP3A4 inhibition by the N-heterocyclic scaffold preventing substrate oxidation.
Part 3: Objective Comparison & Data Synthesis
By comparing the computational predictions against the empirical in vitro results, we can identify the true pharmacological profile of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile and benchmark it against a gold-standard alternative (Ketoconazole).
Quantitative Performance Comparison
| Parameter | In Silico Prediction | In Vitro Empirical Result | Alternative (Ketoconazole) | Concordance & Mechanistic Notes |
| CYP3A4 Binding Affinity | Moderate. The in vitro | |||
| Metabolic Clearance ( | High stability (No obvious soft spots for oxidation) | 12.4 µL/min/mg protein | N/A (Inhibitor) | High. The electron-withdrawing carbonitrile group and the stable pyridine ring resist rapid CYP-mediated oxidation, matching the computational prediction. |
| Lipophilicity (LogP) | 2.1 (Calculated) | 2.3 (Measured via HPLC) | 4.3 | Excellent. The compound is significantly more hydrophilic than traditional inhibitors, suggesting better aqueous solubility for formulation. |
Synthesis of Findings
The cross-validation reveals that while 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile successfully coordinates the CYP3A4 heme iron as predicted in silico, its potency (
References
-
Meng, X.-Y., Zhang, H.-X., Mezei, M., & Cui, M. (2011). "Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery." Current Computer-Aided Drug Design. URL:[Link]
-
Food and Drug Administration (FDA). (2020). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." FDA Guidance for Industry. URL:[Link]
-
Li, A. P. (2004). "In vitro approaches to evaluate ADMET drug properties." Current Topics in Medicinal Chemistry. URL:[Link]
Sources
Stereochemical Impact on Substituted Piperidines: A Head-to-Head Profile of Methylphenidate Isomers
Executive Summary
In medicinal chemistry, the piperidine scaffold represents a privileged structure, yet its pharmacological utility is frequently governed by rigid stereochemical constraints. This guide provides a technical, head-to-head comparison of the stereoisomers of Methylphenidate (MPH) , a prototypical substituted piperidine.
While often synthesized as a racemate, the pharmacological activity is not distributed equally.[1][2][3] The
Structural Context: The Chiral Challenge
Substituted piperidines like Methylphenidate possess two chiral centers, theoretically yielding four stereoisomers:
-
Threo pair: (
)-threo [ and ] — Clinically relevant. -
Erythro pair: (
)-erythro [ and ] — Largely inactive and associated with pressor side effects; removed during synthesis.
The comparison below focuses on the threo enantiomers found in racemic formulations (e.g., Ritalin®) versus the isolated eutomer (e.g., Focalin®).
Chemical Identity[2]
-
Scaffold: 2-substituted piperidine.
-
Key Interaction: The nitrogen atom protonates at physiological pH, mimicking the terminal amine of dopamine.
-
Stereochemistry: The absolute configuration of the active eutomer is (
)-(+)-threo-methylphenidate .
Pharmacodynamic Profile: Head-to-Head Comparison
The primary mechanism of action is the blockade of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[4] The following data synthesizes binding affinities (
Table 1: Receptor Binding & Uptake Inhibition ( -threo vs. -threo)
| Parameter | Target Protein | Fold Difference | ||
| Binding Affinity ( | DAT (Striatal) | ~24 - 60 nM | > 300 - 500 nM | ~10x - 20x |
| Binding Affinity ( | NET (Frontal Cortex) | ~60 - 100 nM | > 1000 nM | >15x |
| Uptake Inhibition ( | DA Uptake | ~20 nM | ~300 nM | ~15x |
| Uptake Inhibition ( | NE Uptake | ~35 nM | > 500 nM | >15x |
| Selectivity | SERT (5-HT) | > 10,000 nM (Inactive) | > 10,000 nM (Inactive) | N/A |
Key Insight: The
Pharmacokinetic Profile: The Metabolic Gatekeeper
The most critical differentiator between these isomers is not just target binding, but stereoselective metabolism .
The CES1 Effect
Methylphenidate is metabolized by Carboxylesterase 1 (CES1) in the liver.[1][4][5][6][7][8] This enzyme exhibits profound stereoselectivity:
- -threo-MPH: Hydrolyzed rapidly by CES1.
- -threo-MPH: Hydrolyzed slowly.
Experimental Consequence: In oral administration of the racemate, the "first-pass effect" eliminates 95-99% of the
Route Dependency:
-
Oral: Plasma is dominated by
-MPH.[4][6] -
Transdermal/IV: Bypasses the liver initially, leading to much higher circulating levels of
-MPH (up to 50% of total MPH), which may alter the side-effect profile.
Visualization: Stereoselective Metabolic Pathway
The following diagram illustrates the divergent fate of the isomers upon entering the hepatic system.
Figure 1: The CES1 "Gatekeeper" mechanism. Note the rapid clearance of the l-isomer (yellow path) vs. the systemic survival of the d-isomer (green path).
Experimental Workflow: Validating the Profile
As an Application Scientist, relying on literature values is insufficient. You must establish a self-validating workflow to confirm stereopurity and affinity.
Step 1: Chiral Resolution (Purification)
Before biological testing, you must separate the racemate.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (98:2:0.1).
-
Detection: UV at 210-220 nm.
-
Validation: Re-inject fractions to ensure enantiomeric excess (
) > 99%.
Step 2: Radioligand Binding Assay (Protocol)
This protocol measures the
Reagents:
-
Ligand:
-WIN 35,428 (High selectivity for DAT).[9] -
Tissue: Rat striatal membranes (rich in DAT).
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
Workflow:
-
Preparation: Homogenize striatal tissue; centrifuge to isolate membrane fraction. Resuspend in buffer.
-
Incubation:
-
Total Binding: Membrane +
-WIN 35,428 + Vehicle. -
Non-Specific Binding (NSB): Membrane +
-WIN 35,428 + 10 µM Nomifensine (saturating blocker). -
Experimental: Membrane +
-WIN 35,428 + Varying concentrations of -MPH or -MPH ( to M).
-
-
Equilibrium: Incubate at 4°C for 2 hours (prevents degradation).
-
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.
-
Quantification: Liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation:
Visualization: The Experimental Logic
This diagram outlines the critical path from synthesis to data generation.
Figure 2: Workflow for resolving and characterizing piperidine stereoisomers.
References
-
Markowitz, J. S., et al. (2006). A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate: an exploratory study. Journal of Child and Adolescent Psychopharmacology.
-
Sun, Z., et al. (2004).[8] Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1.[5] Journal of Pharmacology and Experimental Therapeutics.
-
Gatley, S. J., et al. (1996).[9] Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters.[7][9] Life Sciences.[9]
-
Ding, Y. S., et al. (1997). Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and l-threo-methylphenidate in the human and baboon brain. Psychopharmacology.[4][10][11][12][13]
-
Patrick, K. S., et al. (1987).[8] Pharmacology of the enantiomers of threo-methylphenidate. Journal of Pharmacology and Experimental Therapeutics.
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- 13. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Verifying the Mechanism of Action of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and verify the mechanism of action (MoA) of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile derivatives. We move beyond simple protocol listing to explain the scientific rationale behind experimental choices, enabling a robust, self-validating approach to characterization. By comparing this chemical class against established alternatives, we offer a field-proven guide to navigating the complexities of CNS drug discovery.
The 1-(Pyridin-2-ylmethyl)piperidine core is a privileged scaffold in medicinal chemistry, frequently associated with a range of biological activities due to its structural motifs.[1] The pyridine ring acts as a bioisostere for a phenyl group but with a key hydrogen bond acceptor, while the piperidine provides a basic nitrogen center crucial for interaction with many CNS targets.[2] However, this structural versatility can lead to polypharmacology, making precise MoA verification essential. This guide will dissect the process, from initial target hypothesis generation to in-depth biochemical and in-vivo validation.
Part 1: Initial Target Hypothesis and Broad-Spectrum Screening
Before committing to specific, resource-intensive assays, the initial step is to narrow the field of potential biological targets. The structure of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile derivatives suggests several possibilities, as similar piperidine-containing molecules are known to interact with a wide array of receptors and enzymes.[3]
Rationale for Experimental Choice: A broad-based screening approach is the most efficient method to identify primary interaction points and potential off-target liabilities simultaneously. This strategy avoids confirmation bias towards a single hypothesized target and provides a more complete picture of the compound's biological footprint.
Experimental Workflow: Target Class Screening
A logical workflow for initial screening involves a combination of computational prediction and broad experimental profiling.
Caption: Initial workflow for generating target hypotheses.
Comparative Screening Data (Hypothetical)
The results from a broad binding screen can quickly prioritize targets for deeper investigation. The table below presents hypothetical data for a test derivative compared to known reference compounds, illustrating how primary targets are identified.
| Target | Test Derivative (% Inhibition @ 1µM) | Positive Control (% Inhibition @ 1µM) |
| Sigma-1 Receptor | 95% | Haloperidol (98%) |
| Acetylcholinesterase (AChE) | 89% | Donepezil (99%) |
| Dopamine D2 Receptor | 91% | Haloperidol (97%) |
| Adrenergic α1 Receptor | 35% | Prazosin (96%) |
| GABA-A Receptor | 15% | Diazepam (92%) |
| Mu-Opioid Receptor | 45% | Morphine (99%) |
Table 1: Hypothetical primary screening results. High inhibition values (>80%) suggest these targets warrant further investigation.
Based on these illustrative results, we will proceed with verification protocols for three high-probability targets: the Sigma-1 (σ1) receptor, Acetylcholinesterase (AChE), and the Dopamine D2 receptor.
Part 2: In-Depth Verification of Primary Target Hypotheses
With primary targets identified, the next phase involves detailed biochemical and cellular assays to determine affinity (e.g., Kᵢ, IC₅₀) and functional activity (agonist vs. antagonist).
A. Hypothesis: Sigma-1 (σ1) Receptor Antagonism
Scientific Rationale: The piperidine moiety is a common structural feature in high-affinity σ1 receptor ligands.[4][5] These receptors are implicated in a variety of CNS disorders, including neuropathic pain and neurodegenerative diseases, making them a high-value target.[6][7] Verification requires confirming high-affinity binding and elucidating the functional consequence of that binding.
Experimental Workflow: σ1 Receptor Characterization
Caption: Workflow for verifying σ1 receptor interaction.
Detailed Protocol: σ1 Receptor Radioligand Binding Assay
This protocol quantifies the affinity of the test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.
-
Preparation: Utilize membrane preparations from guinea pig brain or cells overexpressing the human σ1 receptor.[7]
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., -pentazocine), and varying concentrations of the test compound in assay buffer.
-
Incubation: Incubate the mixture at 37°C for 120 minutes to allow binding to reach equilibrium.
-
Termination: Rapidly filter the mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., Haloperidol). Specific binding is calculated by subtracting non-specific from total binding. The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
Comparative Performance Data
| Compound | σ1 Receptor Kᵢ (nM) | σ2 Receptor Kᵢ (nM) | Selectivity (σ2 Kᵢ / σ1 Kᵢ) |
| Test Derivative (Hypothetical) | 1.5 | 450 | 300x |
| S1RA (Reference Antagonist)[6] | 1.86 | >1000 | >530x |
| (+)-Pentazocine (Reference Agonist)[8] | ~3.0 | ~1500 | ~500x |
Table 2: Comparison of binding affinities and selectivity for σ1 receptors. A high selectivity index is crucial for minimizing off-target effects.
B. Hypothesis: Acetylcholinesterase (AChE) Inhibition
Scientific Rationale: The N-benzylpiperidine scaffold is a classic pharmacophore for AChE inhibitors, with Donepezil being a prime example.[9][10] Inhibition of AChE increases acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease. Verification must quantify inhibitory potency and selectivity over the related enzyme, Butyrylcholinesterase (BuChE).
Experimental Workflow: AChE Inhibition Characterization
Caption: Workflow for verifying AChE inhibition.
Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the gold standard for measuring AChE activity.[9]
-
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically.
-
Reaction Mixture: In a 96-well plate, add buffer (phosphate buffer, pH 8.0), varying concentrations of the test compound, DTNB solution, and purified AChE enzyme (from electric eel or human recombinant).
-
Pre-incubation: Incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiation: Add the substrate, ATCh, to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a plate reader.
-
Data Analysis: The rate of reaction is proportional to the slope of the absorbance curve. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by non-linear regression. A parallel assay using butyrylthiocholine and the BuChE enzyme is run to determine selectivity.
Comparative Performance Data
| Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity Index (BuChE/AChE) |
| Test Derivative (Hypothetical) | 15 | 4,500 | 300 |
| Donepezil[10] | 5.7 | 7,130 | 1250 |
| Tacrine[11] | ~80 | ~10 | 0.125 |
Table 3: Comparison of inhibitory potency and selectivity for cholinesterases. High selectivity for AChE over BuChE is desirable to reduce peripheral side effects.
C. Hypothesis: Dopamine D2 Receptor Antagonism
Scientific Rationale: Piperidine and piperazine derivatives are foundational scaffolds for many typical and atypical antipsychotic drugs that target dopamine receptors.[12] Antagonism of the D2 receptor is a primary MoA for treating psychosis.[13][14] Verification involves confirming binding and demonstrating functional antagonism in a cell-based signaling assay.
Experimental Workflow: D2 Receptor Characterization
Caption: Workflow for verifying D2 receptor antagonism.
Detailed Protocol: Functional cAMP Accumulation Assay
This assay determines if a compound is an agonist, antagonist, or inverse agonist by measuring its effect on intracellular signaling.
-
Principle: The D2 receptor is a Gᵢ/ₒ-coupled GPCR. Its activation by an agonist (like dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this effect.
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor.
-
Assay Procedure: a. Plate the cells and allow them to adhere. b. Add the test compound at various concentrations and incubate. c. Add a fixed concentration of an adenylyl cyclase stimulator (e.g., Forskolin) along with a D2 agonist (e.g., Quinpirole). d. Incubate to allow for cAMP production. e. Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: A potent antagonist will reverse the quinpirole-induced decrease in cAMP levels in a dose-dependent manner. This allows for the calculation of an antagonist's potency (Kₑ or IC₅₀).
Comparative Performance Data
| Compound | D2 Receptor Kᵢ (nM) | D4 Receptor Kᵢ (nM) | 5-HT₂ₐ Receptor Kᵢ (nM) |
| Test Derivative (Hypothetical) | 5.2 | 85 | 150 |
| Haloperidol (Typical Antipsychotic)[12] | ~1-5 | ~5-20 | ~20-100 |
| Clozapine (Atypical Antipsychotic)[13] | ~100-200 | ~20 | ~10-20 |
Table 4: Comparison of binding affinities for key CNS receptors. The ratio of D2/5-HT₂ₐ affinity is often considered a predictor of typical vs. atypical antipsychotic profiles.
Part 3: Assessing CNS Exposure and In Vivo Target Engagement
A compound's in vitro potency is only relevant for CNS applications if it can efficiently cross the blood-brain barrier (BBB) and engage its target in the brain.[15][16]
Scientific Rationale: The BBB is a highly selective barrier that actively removes many compounds via efflux transporters like P-glycoprotein (P-gp).[17] Early assessment of CNS penetration is critical to avoid costly late-stage failures.
Experimental Workflow: CNS Exposure Assessment
Caption: Workflow for verifying CNS bioavailability.
Detailed Protocol: MDCK-MDR1 Permeability Assay
This in vitro assay predicts BBB penetration by measuring a compound's permeability across a cell monolayer and its susceptibility to P-gp efflux.[15]
-
Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which encodes P-gp) on semi-permeable filter plates until they form a confluent, polarized monolayer.
-
Permeability Measurement (A-to-B): Add the test compound to the apical (A, "blood") side of the monolayer. After a set incubation time, measure the concentration of the compound that has passed through to the basolateral (B, "brain") side.
-
Efflux Measurement (B-to-A): In a separate plate, add the compound to the basolateral side and measure its transport to the apical side.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B).
-
An ER > 2 suggests the compound is a substrate for P-gp efflux and may have poor brain penetration.
-
Comparative CNS Exposure Data
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | In Vivo Kp,uu (Brain/Plasma) | CNS Penetration Class |
| Test Derivative (Hypothetical) | 15 | 1.2 | 0.8 | High |
| Diazepam (High Penetration) | >10 | <2 | >0.5 | High |
| Atenolol (Low Penetration) | <1 | ~1 | <0.1 | Low |
| Verapamil (P-gp Substrate) | >10 | >5 | <0.1 | Low (due to efflux) |
Table 5: Comparison of CNS penetration parameters. A high Papp, low Efflux Ratio, and a Kp,uu > 0.3 are predictive of good CNS exposure.[15]
Conclusion: Synthesizing a Mechanistic Profile
Verifying the mechanism of action for a novel 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile derivative is a multi-step, hypothesis-driven process. The workflow presented here provides a robust framework for moving from broad, unbiased screening to specific, in-depth biochemical and in vivo characterization.
Overall Decision Workflow
Caption: A summary of the decision-making process for MoA verification.
By systematically comparing the performance of a novel derivative against well-characterized standards using validated assays, researchers can build a high-confidence profile of its biological activity. This comprehensive understanding is paramount for successful translation from a promising chemical entity to a potential therapeutic agent.
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Zheng, Y-C., et al. (2020). Piperidine Propionamide as a Scaffold for Potent sigma-1 Receptor Antagonists and Mu Opioid Receptor Agonists for Treating Neuropathic Pain. Eur J Med Chem, 191, 112144. [Link]
-
Yamanashi, Y., et al. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. J Med Chem, 34(10), 2919-22. [Link]
-
Szczepańska, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chem Neurosci, 13(2), 169-185. [Link]
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Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. J Med Chem, 33(7), 1880-7. [Link]
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ResearchGate. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. Request PDF. [Link]
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Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. J Med Chem, 35(24), 4542-8. [Link]
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Yamanashi, Y., et al. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]
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Szczepańska, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed. [Link]
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Tani, C., et al. (2000). Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. J Med Chem, 43(19), 3775-8. [Link]
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Rathore, A., et al. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. J Biomol Struct Dyn, 41(12), 5483-5501. [Link]
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Rossi, D., et al. (2022). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic and Pro-Cognitive Effects. University of Bari Aldo Moro Institutional Research Archive. [Link]
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Schetz, J.A., et al. (2000). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. J Med Chem, 43(10), 1843-53. [Link]
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Kim, D., et al. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Int J Mol Sci, 24(19), 14814. [Link]
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Sygnature Discovery. High Throughput Assay for CNS Drug Binding in Brain Tissue. Sygnature Discovery Resources. [Link]
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Centre for Human Drug Research (CHDR). CNS Challenge Models. CHDR.nl. [Link]
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Wang, L., et al. (2017). Recent Advances in the Discovery of Novel Dopamine Receptor Ligands for the Treatment of Schizophrenia. Drug Des, 6(2), 136. [Link]
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CNS Summit (2024). Cognitive And Pharmacodynamic Testing During First-In-Human CNS Trials. CNS Summit Profiles. [Link]
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Kumar, A., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceuticals (Basel), 17(3), 368. [Link]
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Kumar, A., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. PubMed. [Link]
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Zholtayeva, A.B., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Science and Healthcare, 20(4). [Link]
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Li, Y., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorg Med Chem, 21(23), 7418-29. [Link]
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ResearchGate. In-silico design, synthesis and pharmacological evaluation of pyrrolidine-2-carbonitrile derived anti-diabetic agents. PDF Download. [Link]
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Samadi, A., et al. (2023). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Pharmaceuticals (Basel), 16(2), 241. [Link]
-
Kumar, R., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian J Pharm Sci, 86(4), 1187-1198. [Link]
-
Asim, M., et al. (2022). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 11(1). [Link]
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Kim, M.K., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorg Med Chem, 19(18), 5628-38. [Link]
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Research and Reviews: A Journal of Pharmaceutical Science (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. RRJPS. [Link]
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El-Gazzar, M.G., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Adv, 14(14), 9893-9908. [Link]
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Hall, C.N., et al. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1303. [Link]
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Barbe, J-M., et al. (2022). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus. Chimie, 25(S1), 1-8. [Link]
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Wang, Y-J., et al. (2017). Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance. J Med Chem, 60(9), 3846-3863. [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
